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  • Product: Benzyl 2-hydroxy-5-nitrobenzoate
  • CAS: 155388-71-9

Core Science & Biosynthesis

Foundational

Benzyl 2-hydroxy-5-nitrobenzoate chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Benzyl 2-hydroxy-5-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl 2-hydroxy-5-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. As a derivative of salicylic acid, it holds potential for various therapeutic applications, while its nitroaromatic nature opens avenues for further chemical modifications and explorations of its biological activities. This document will delve into its chemical structure, molecular weight, synthesis, and potential applications, offering a foundational resource for professionals in the field.

Chemical Structure and Molecular Weight

Benzyl 2-hydroxy-5-nitrobenzoate is an ester formed from the condensation of 2-hydroxy-5-nitrobenzoic acid and benzyl alcohol. The structure features a benzene ring substituted with a hydroxyl group, a nitro group, and a benzyl ester.

The chemical formula for Benzyl 2-hydroxy-5-nitrobenzoate is C₁₄H₁₁NO₅ .

The molecular weight can be calculated as follows:

  • (14 x 12.011) + (11 x 1.008) + (1 x 14.007) + (5 x 15.999) = 273.24 g/mol

Table 1: Key Physicochemical Properties of Benzyl 2-hydroxy-5-nitrobenzoate

PropertyValueSource/Comment
Molecular Formula C₁₄H₁₁NO₅-
Molecular Weight 273.24 g/mol -
Appearance Expected to be a crystalline solidBased on analogous compounds like 2-hydroxy-5-nitrobenzoic acid.[1]
Solubility Expected to be soluble in organic solvents like ethanol, diethyl ether, and tolueneBased on the properties of benzyl esters and nitroaromatic compounds.[2][3]
Melting Point Not experimentally determined. Expected to be higher than related non-nitrated esters due to the polar nitro group.Analogy to related compounds.
Boiling Point Not experimentally determined. Expected to be high, likely with decomposition.Analogy to related compounds.

Synthesis of Benzyl 2-hydroxy-5-nitrobenzoate

The primary method for synthesizing Benzyl 2-hydroxy-5-nitrobenzoate is through the esterification of 2-hydroxy-5-nitrobenzoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on established methods for the synthesis of benzyl esters from carboxylic acids.[2][4]

Materials:

  • 2-hydroxy-5-nitrobenzoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) in a minimal amount of toluene.

  • Addition of Reagents: Add an excess of benzyl alcohol (2-3 equivalents) to the flask. This drives the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, which serves as a visual indicator of the reaction's progress.

  • Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted 2-hydroxy-5-nitrobenzoic acid.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure Benzyl 2-hydroxy-5-nitrobenzoate.

Rationale Behind Experimental Choices
  • Excess Benzyl Alcohol: Using an excess of one reactant (in this case, the less expensive benzyl alcohol) is a common strategy to shift the reaction equilibrium towards the formation of the ester product, thereby increasing the yield.

  • Acid Catalyst: The esterification reaction is slow under neutral conditions. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the benzyl alcohol.

  • Azeotropic Removal of Water: The removal of water, a byproduct of the esterification, is crucial to prevent the reverse reaction (hydrolysis of the ester) and to drive the reaction to completion. The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is an effective method for this purpose.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-hydroxy-5-nitrobenzoic_acid 2-hydroxy-5-nitrobenzoic acid esterification Esterification (Reflux with Dean-Stark) 2-hydroxy-5-nitrobenzoic_acid->esterification benzyl_alcohol Benzyl Alcohol benzyl_alcohol->esterification sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->esterification toluene Toluene (solvent) toluene->esterification neutralization Neutralization (NaHCO₃ wash) esterification->neutralization extraction Extraction & Washing neutralization->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization/ Column Chromatography evaporation->recrystallization product Benzyl 2-hydroxy-5-nitrobenzoate recrystallization->product MOA Prodrug Benzyl 2-hydroxy-5-nitrobenzoate (in bloodstream) HypoxicCell Hypoxic Cell (e.g., tumor cell, anaerobic bacteria) Prodrug->HypoxicCell Bioreduction Bioreduction of Nitro Group (Nitroreductases) HypoxicCell->Bioreduction Enzymatic Activation ReactiveSpecies Reactive Nitrogen Species (e.g., nitroso, hydroxylamino) Bioreduction->ReactiveSpecies CellularDamage Cellular Damage (DNA, proteins, lipids) ReactiveSpecies->CellularDamage Apoptosis Apoptosis/Cell Death CellularDamage->Apoptosis

Caption: Potential mechanism of action for Benzyl 2-hydroxy-5-nitrobenzoate as a hypoxia-activated prodrug.

Conclusion

Benzyl 2-hydroxy-5-nitrobenzoate is a compound with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis from readily available starting materials makes it an accessible target for further investigation. The combination of a salicylate-like core and a bioreducible nitro group presents an intriguing profile for the development of novel therapeutic agents, particularly for conditions characterized by hypoxic environments. Further research into the biological activity and synthetic utility of this compound is warranted to fully explore its potential.

References

  • PubChem. Benzyl Salicylate. [Link]

  • Slate. (2025, April 24). What is Benzyl Salicylate? Cosmetic usage, alternatives, and regulatory insights. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • MDPI. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. [Link]

  • National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzyl bromide. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). [Link]

  • Royal Society of Chemistry. (n.d.). Some 2-benzyl-5-nitrobenzimidazoles. [Link]

Sources

Exploratory

Benzyl 2-hydroxy-5-nitrobenzoate: Physicochemical Profiling and Synthetic Applications in Advanced Therapeutics

Executive Summary Benzyl 2-hydroxy-5-nitrobenzoate (CAS: 155388-71-9) is a highly versatile organic synthon characterized by its dual-functional nature: a protected carboxylic acid (benzyl ester) and a reactive phenolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-hydroxy-5-nitrobenzoate (CAS: 155388-71-9) is a highly versatile organic synthon characterized by its dual-functional nature: a protected carboxylic acid (benzyl ester) and a reactive phenolic core activated by an electron-withdrawing nitro group. In modern drug development, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the design of acylated agents for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental methodologies for its synthesis and downstream application.

Physicochemical Properties & Structural Causality

Understanding the physical and chemical parameters of Benzyl 2-hydroxy-5-nitrobenzoate is essential for predicting its behavior in complex synthetic workflows.

Quantitative Data Summary
PropertyValueReference
Chemical Name Benzyl 2-hydroxy-5-nitrobenzoate[2]
CAS Number 155388-71-9[3]
Molecular Formula C₁₄H₁₁NO₅[4]
Molecular Weight 273.24 g/mol [4]
Melting Point 83.5 – 85.5 °C[4]
Boiling Point 440.9 ± 35.0 °C (Predicted)[4]
SMILES String O=C(c1cc(ccc1O)[O-])OCc1ccccc1
Structural Causality in Synthesis

The molecular architecture of Benzyl 2-hydroxy-5-nitrobenzoate dictates its synthetic utility:

  • The Benzyl Ester : Acts as a robust, lipophilic protecting group for the carboxylic acid. Unlike methyl or ethyl esters that require harsh saponification, the benzyl group is orthogonal to acid/base-sensitive functional groups and can be cleanly cleaved via catalytic hydrogenolysis[5].

  • The Nitro Group : Positioned para to the phenolic hydroxyl, the strongly electron-withdrawing nitro group significantly lowers the pKa of the phenol. This increased acidity makes the phenoxide anion an exceptional nucleophile for O-alkylation reactions, such as the Mitsunobu reaction, allowing for the stereospecific coupling of complex secondary alcohols[1].

Applications in Drug Development

Nonalcoholic Fatty Liver Disease (NAFLD) Therapeutics

Many primary active agents for metabolic disorders (e.g., acetic acid derivatives, epigallocatechin gallate) suffer from poor organoleptic properties (palatability) and low patient compliance at high unit dosages. Benzyl 2-hydroxy-5-nitrobenzoate is utilized as a scaffold to synthesize acylated prodrugs. By conjugating these poorly palatable agents to the modified salicylate core, researchers achieve superior organoleptic profiles and synergistic metabolic modulation, directly reducing hepatic steatosis[1].

Small-Molecule Peptide Conjugates

In the development of HIV-1 fusion inhibitors, derivatives of 5-nitrosalicylic acid are esterified with benzyl alcohol to create stable intermediates. These intermediates undergo further alkylation and reduction to link non-peptide small molecules to peptide sequences, enhancing the pharmacokinetic stability of the resulting conjugates[5].

Mechanism A Poor Organoleptic API (e.g., Acetic acid / EGCG) C Acylated / Conjugated Prodrug A->C Chemical Conjugation B Benzyl 2-hydroxy-5-nitrobenzoate (Synthon) B->C Structural Scaffold D Improved Palatability & High Unit Dosage C->D Formulation Advantage E Synergistic Metabolic Modulation C->E In vivo Cleavage F Reduction in Hepatic Steatosis (NAFLD/NASH Treatment) D->F Enhanced Patient Compliance E->F Therapeutic Efficacy

Role of Benzyl 2-hydroxy-5-nitrobenzoate in NAFLD/NASH prodrug formulation.

Experimental Methodologies

The following protocols have been synthesized from field-proven methodologies to ensure self-validating, high-yield results.

Protocol 1: Synthesis of Benzyl 2-hydroxy-5-nitrobenzoate via Steglich Esterification

Objective: To synthesize the target compound from 5-nitrosalicylic acid using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

Causality & Validation: DCC activates the sterically hindered carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, preventing side reactions and accelerating esterification. The precipitation of 1,3-dicyclohexylurea (DCU) drives the reaction forward and serves as a visual indicator of reaction progress[5].

Step-by-Step Procedure:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 5-nitrosalicylic acid (1.0 equiv) and DMAP (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Alcohol Addition: Add benzyl alcohol (1.5 equiv) to the stirring solution.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dissolve DCC (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight under a nitrogen atmosphere. A white precipitate (DCU) will form.

  • Workup (Self-Validation): Monitor completion via TLC (Hexanes/EtOAc). Once the starting material is consumed, filter the suspension through a Celite pad to remove the DCU byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield Benzyl 2-hydroxy-5-nitrobenzoate as a crystalline solid.

Protocol 2: Mitsunobu O-Alkylation and Step-Economy Hydrogenolysis

Objective: To couple a chiral secondary alcohol to the phenolic oxygen, followed by simultaneous global deprotection and nitro reduction.

Causality & Validation: The Mitsunobu reaction requires an acidic nucleophile (pKa < 11); the para-nitro group ensures the phenol is sufficiently acidic. Subsequent Palladium-catalyzed hydrogenation provides exceptional step-economy by simultaneously reducing the nitro group to an amine and cleaving the benzyl ester to yield a free carboxylic acid (a 5-aminosalicylic acid derivative)[1][6].

Step-by-Step Procedure:

  • Mitsunobu Coupling: Dissolve Benzyl 2-hydroxy-5-nitrobenzoate (1.5 equiv), the target chiral alcohol (e.g., a pyran derivative, 1.0 equiv), and triphenylphosphine (1.5 equiv) in dry THF at 0 °C under nitrogen[1].

  • Azodicarboxylate Addition: Add di-tert-butyl azodicarboxylate (DBAD) or DIAD (1.5 equiv) in one portion. Stir for 30 minutes at 0 °C, then warm to room temperature and stir until completion (monitored by LCMS). Concentrate and purify via chromatography.

  • Hydrogenolysis Setup: Dissolve the purified intermediate in methanol. Carefully add Palladium on carbon (Pd/C, 10% wt., ~0.05 equiv). Crucial Safety Step: Purge the flask thoroughly with nitrogen before introducing hydrogen gas to prevent catalyst ignition.

  • Reduction: Stir the suspension under a hydrogen atmosphere (balloon pressure) for 2–4 hours. The reaction is self-validating: the distinct yellow color of the nitroaromatic compound will fade as it reduces to the aniline derivative.

  • Isolation: Purge the flask with nitrogen, filter the mixture through Celite to remove the Pd/C, and concentrate the filtrate. Purify via automated reverse-phase chromatography (C18) to isolate the final 5-aminosalicylic acid conjugate[1].

Workflow A 5-Nitrosalicylic Acid (Starting Material) B Benzyl Alcohol + DCC/DMAP A->B Esterification C Benzyl 2-hydroxy-5-nitrobenzoate (Target Synthon) B->C Yield > 85% D Pd/C, H2 (Hydrogenolysis) C->D Reduction F Mitsunobu Coupling (O-Alkylation) C->F Pyran Derivatives E 5-Aminosalicylic Acid Derivatives (Active APIs) D->E Deprotection & Amine formation G Complex Acylated Agents (NAFLD/NASH Drugs) F->G Drug Conjugation

Synthetic workflow from 5-Nitrosalicylic Acid to advanced NAFLD/NASH therapeutics.

References

  • Active agents and methods of their use for the treatment of metabolic disorders and nonalcoholic fatty liver disease. Source: Google Patents (WO2019236775A1).
  • Benzyl 2-Hydroxy-5-nitrobenzoate | 155388-71-9. Source: ChemicalBook.
  • Design, Synthesis, and Biological Evaluation of Highly Potent Small Molecule–Peptide Conjugates as New HIV-1 Fusion Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications.
  • PROCESS FOR HYDROGENATION OF NITROSALICYLIC ACIDS. Source: Google Patents (FR2774685A1).

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Toxicological Profile of Benzyl 2-hydroxy-5-nitrobenzoate

Executive Summary In pharmaceutical synthesis and materials science, chemical safety cannot be reduced to a mere compliance checklist; it requires a mechanistic understanding of molecular behavior. Benzyl 2-hydroxy-5-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical synthesis and materials science, chemical safety cannot be reduced to a mere compliance checklist; it requires a mechanistic understanding of molecular behavior. Benzyl 2-hydroxy-5-nitrobenzoate (CAS: 155388-71-9) is a specialized ester derivative of 5-nitrosalicylic acid[1]. While it serves as a critical intermediate in drug development, its structural motifs—specifically the electron-withdrawing nitroaromatic ring and the hydrolyzable ester linkage—dictate strict handling protocols. This whitepaper synthesizes the core Material Safety Data Sheet (MSDS) components with field-proven insights, focusing on structural causality, toxicological mechanisms, and self-validating experimental workflows.

Physicochemical Properties & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its reactivity and potential hazards. In Benzyl 2-hydroxy-5-nitrobenzoate, the nitro group at the 5-position is para to the phenolic hydroxyl and meta to the ester group. This strongly withdraws electron density via resonance, increasing the acidity of the phenol, while inductive effects make the ester carbonyl highly susceptible to nucleophilic attack (hydrolysis) under basic conditions.

Quantitative Physicochemical Data
PropertyValueCausality / Experimental Relevance
CAS Number 155388-71-9Unique identifier for regulatory tracking and inventory[1].
Molecular Formula C₁₄H₁₁NO₅Determines stoichiometry in synthetic reactions[2].
Molecular Weight 273.24 g/mol Critical for precise molarity calculations in in vitro assays.
Appearance Yellowish to tan powderColoration indicates the intact nitroaromatic chromophore[3].
Solubility Soluble in DMSO / DMFDictates vehicle choice; insoluble in water, preventing direct aqueous dosing.

Toxicological Mechanisms & Hazard Identification

Specific in vivo toxicity data for the intact benzyl ester is limited; therefore, hazard assessments must extrapolate from its primary hydrolytic degradation products: 5-nitrosalicylic acid and benzyl alcohol[3].

  • Skin and Eye Irritation (H315, H319): The nitroaromatic moiety acts as a mild electrophile[4]. Upon contact with mucosal membranes or skin moisture, localized hydrolysis occurs. The release of acidic byproducts causes rapid protein denaturation and severe eye irritation.

  • Respiratory Irritation (H335): As a crystalline solid, aerosolization during weighing presents a significant inhalation hazard[5]. The particulate matter induces mechanical and chemical irritation in the upper respiratory tract.

  • Acute Toxicity: The primary metabolite, 5-nitrosalicylic acid, exhibits an oral LD50 in mice of 11,450 mg/kg and a dermal LD50 in rats of >2,000 mg/kg, indicating low acute systemic toxicity but high localized irritation potential[6].

MetabolicPathway B Benzyl 2-hydroxy-5-nitrobenzoate (CAS: 155388-71-9) E Esterase / Base Hydrolysis B->E H2O NSA 5-Nitrosalicylic Acid (Irritant, CAS: 96-97-9) E->NSA BA Benzyl Alcohol (CNS Depressant, CAS: 100-51-6) E->BA

Caption: Hydrolytic Degradation Pathway of Benzyl 2-hydroxy-5-nitrobenzoate.

Experimental Protocols & Safe Handling Workflows

A safety protocol is only effective if it includes built-in validation. The following step-by-step methodology ensures both operator safety and experimental integrity when preparing stock solutions for biological assays.

Step-by-Step Methodology: Stock Solution Preparation
  • Environmental Preparation: Conduct all dry powder handling within a certified Class II fume hood.

    • Causality: Ambient drafts in an open laboratory can easily aerosolize the fine nitroaromatic powder, leading to unintended inhalation exposure and cross-contamination of adjacent workspaces.

  • PPE Selection: Don double nitrile gloves, a fully fastened lab coat, and chemical splash goggles[4].

    • Causality: Nitrile provides superior permeation resistance to organic esters compared to standard latex, preventing transdermal absorption.

  • Static Mitigation & Weighing: Use an anti-static polymeric weighing boat and a grounded micro-spatula.

    • Causality: Nitroaromatic powders frequently carry static charges, causing them to repel from the spatula and contaminate the analytical balance.

  • Dissolution & Validation: Transfer the weighed solid to an amber glass vial (to prevent photo-degradation). Add the required volume of anhydrous DMSO to achieve the target molarity (e.g., 10 mM).

    • Self-Validating Step: Sonicate the sealed vial for 5 minutes at room temperature. Hold the vial against a high-contrast light source to visually confirm the complete absence of particulates. If the solution remains turbid, dissolution is incomplete, which will critically skew downstream dose-response curves.

  • Decontamination: Wipe down the balance and fume hood surface with a Kimwipe dampened with 70% ethanol, followed by a dry wipe.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE Env Prepare Environment: Class II Fume Hood Start->Env Weigh Weighing: Use Anti-Static Spatula PPE->Weigh Env->Weigh Solvent Dissolution: Add to Anhydrous DMSO Weigh->Solvent Validate Validation: Sonicate & Inspect for Clarity Solvent->Validate Clean Decontamination: Wipe surfaces with EtOH Validate->Clean

Caption: Standard Operating Procedure and Validation Workflow for Chemical Handling.

Accidental Release & Emergency Response

In the event of a spill, immediate containment must precede collection to prevent aerosolization.

  • Solid Spill Protocol: Do not use water initially, as it may spread the chemical or initiate partial hydrolysis. Cover the spill with a damp absorbent pad to suppress dust generation[5]. Mechanically collect the material using a dedicated hazardous waste dustpan and brush.

  • Validation of Cleanup: After mechanical removal, swab the affected area with an ethanol-soaked cloth. A visual inspection for any residual yellow tint (characteristic of nitrosalicylic derivatives) serves as a primary, self-validating indicator of remaining microscopic contamination.

  • Ecological Impact & Disposal: The parent acid exhibits moderate toxicity to aquatic life (LC50 for Danio rerio is ~100 mg/L)[6]. Therefore, all collected waste and contaminated PPE must be disposed of in sealed, clearly labeled containers via an EPA/RCRA-compliant hazardous waste vendor. Never discharge into municipal drains.

Storage, Stability, and Incompatibilities

  • Storage Conditions: Store in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (Argon or Nitrogen) if stored for prolonged periods.

  • Incompatibilities: Keep strictly away from strong oxidizing agents, strong bases, and strong acids[5].

    • Causality: Introduction to strong bases will rapidly catalyze the hydrolysis of the ester linkage, degrading the compound into its constituent acid and alcohol, thereby destroying its utility as a synthetic intermediate and altering its toxicity profile.

References

  • National Center for Biotechnology Information (PubChem). 5-Nitrosalicylic acid | C7H5NO5 | CID 7318.[3] URL: [Link]

Sources

Exploratory

A Prospective Crystallographic and Structural Analysis of Benzyl 2-hydroxy-5-nitrobenzoate: An In-depth Technical Guide

This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and detailed structural elucidation of Benzyl 2-hydroxy-5-nitrobenzoate. As the crystal structure of this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and detailed structural elucidation of Benzyl 2-hydroxy-5-nitrobenzoate. As the crystal structure of this specific compound has not been previously reported, this document serves as a roadmap for researchers in crystallography, medicinal chemistry, and materials science. By leveraging established synthetic methodologies and state-of-the-art crystallographic techniques, we present a robust workflow from initial synthesis to the final refined crystal structure. This guide is designed to not only detail the procedural steps but also to provide the scientific rationale behind these choices, ensuring both technical accuracy and practical applicability for professionals in drug development and related fields.

Introduction: The Significance of Structural Elucidation in Nitrobenzoate Derivatives

Substituted nitroaromatic compounds are of significant interest in medicinal chemistry and materials science. The electronic properties imparted by the nitro group, combined with the hydrogen bonding capabilities of the hydroxyl and carboxyl functionalities, can lead to unique molecular packing and intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships.[1][2] For drug development professionals, a detailed crystal structure can inform on solubility, stability, and potential binding interactions with biological targets. This guide focuses on Benzyl 2-hydroxy-5-nitrobenzoate, a molecule for which a detailed crystallographic study is currently absent from the literature, and outlines a comprehensive approach to bridge this knowledge gap.

Synthesis of Benzyl 2-hydroxy-5-nitrobenzoate

The synthesis of Benzyl 2-hydroxy-5-nitrobenzoate can be effectively achieved through the Fischer-Speier esterification of 2-hydroxy-5-nitrobenzoic acid with benzyl alcohol. This acid-catalyzed reaction is a well-established and reliable method for the preparation of esters.[3]

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 2-hydroxy-5-nitrobenzoic acid

  • Benzyl alcohol (analytical grade, freshly distilled)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark apparatus.

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 2-hydroxy-5-nitrobenzoic acid (1.0 equivalent) and benzyl alcohol (1.5 equivalents). Add toluene to the flask to facilitate azeotropic removal of water.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.05 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the synthesized Benzyl 2-hydroxy-5-nitrobenzoate using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[4]

Crystallization of Benzyl 2-hydroxy-5-nitrobenzoate

The successful growth of high-quality single crystals is often the most challenging step in a crystallographic study.[5][6] A systematic screening of various crystallization conditions is crucial.

Recommended Crystallization Techniques
  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture with a less volatile anti-solvent like hexane) in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a small volume of a relatively volatile solvent and placing this solution in a sealed container with a larger volume of a less soluble "anti-solvent."[7] The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then cool it down slowly. The decrease in solubility upon cooling can lead to the formation of single crystals.[6]

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis to determine the crystal structure.[1]

Experimental Workflow for X-ray Diffraction

experimental_workflow cluster_synthesis_cryst Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Benzyl 2-hydroxy-5-nitrobenzoate Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Experimental workflow from synthesis to structure validation.

Detailed Protocol for Data Collection and Processing
  • Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a polarizing microscope.[6] The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed using appropriate software to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F_obs|).

Crystal Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.[8][9][10]

Step-by-Step Guide to Structure Solution and Refinement
  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[10] This iterative process optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.

  • Structure Validation: The final refined structure is validated using crystallographic software to check for any inconsistencies and to ensure the overall quality of the model. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic parameters for Benzyl 2-hydroxy-5-nitrobenzoate, based on typical values for similar organic molecules.

ParameterHypothetical Value
Chemical FormulaC₁₄H₁₁NO₅
Formula Weight273.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.1, b = 15.2, c = 10.5
α, β, γ (°)α = 90, β = 105, γ = 90
Volume (ų)1245
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.45
R-factor< 0.05

Predicted Structural Features and Discussion

Based on the known crystal structures of related 2-hydroxy-5-nitro-substituted benzoyl compounds, several key structural features can be anticipated for Benzyl 2-hydroxy-5-nitrobenzoate.

Intramolecular Interactions

A prominent feature is the expected formation of a strong intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the ester group. This interaction forms a stable six-membered ring, which is a common motif in salicylates and their derivatives.[11] This hydrogen bond is likely to enforce a nearly planar conformation of the 2-hydroxy-5-nitrobenzoyl moiety.

Intermolecular Interactions and Crystal Packing

The crystal packing is expected to be governed by a combination of intermolecular forces:

  • π-π Stacking: The presence of two aromatic rings (the nitro-substituted benzene ring and the benzyl ring) suggests the likelihood of π-π stacking interactions, which will play a significant role in the overall crystal packing.

  • C-H···O Hydrogen Bonds: Weak C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro and ester functionalities are also anticipated to contribute to the stability of the crystal lattice.

  • Nitro Group Interactions: The nitro group can participate in various weak interactions, further influencing the packing arrangement.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Benzoyl_A 2-hydroxy-5-nitrobenzoyl moiety Benzoyl_B 2-hydroxy-5-nitrobenzoyl moiety Benzoyl_A->Benzoyl_B π-π stacking Benzyl_B Benzyl group Benzoyl_A->Benzyl_B C-H···O interactions Benzyl_A Benzyl group Benzyl_A->Benzyl_B π-π stacking

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Purification of Benzyl 2-hydroxy-5-nitrobenzoate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale Benzyl 2-hydroxy-5-nitrobenzoate (also known as benzyl 5-nitrosalicylate) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

Benzyl 2-hydroxy-5-nitrobenzoate (also known as benzyl 5-nitrosalicylate) is a highly valuable synthetic intermediate utilized in the development of complex small-molecule therapeutics, including potent HIV-1 fusion inhibitors and targeted active agents for metabolic disorders[1][2].

The synthesis of this compound relies on the esterification of 5-nitrosalicylic acid with benzyl alcohol. This specific transformation presents a thermodynamic challenge: the strongly electron-withdrawing nitro group deactivates the aromatic ring, while the intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid reduces the electrophilicity of the carbonyl carbon.

To overcome these kinetic and thermodynamic barriers, a standard Fischer esterification is driven to completion by exploiting Le Chatelier's principle. By utilizing a Dean-Stark apparatus with toluene as the solvent, the byproduct (water) is continuously removed via a minimum-boiling azeotrope, forcing the equilibrium toward the ester product[3].

Experimental Workflow

G N1 5-Nitrosalicylic Acid + Benzyl Alcohol N2 Azeotropic Reflux (Dean-Stark, Toluene) N1->N2 Acid Catalyst N3 Precipitation & Filtration N2->N3 Cooling to RT N4 Washing (Diethyl Ether) N3->N4 Remove Organics N5 Hot Resuspension (EtOAc) N4->N5 Polish Impurities N6 Pure Benzyl 2-hydroxy-5-nitrobenzoate N5->N6 Vacuum Drying

Caption: Step-by-step workflow for the azeotropic synthesis and purification of Benzyl 2-hydroxy-5-nitrobenzoate.

Materials and Reagents

The following stoichiometric table outlines the requirements for a standard 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Nitrosalicylic Acid 183.121.00 eq1.83 gPrimary Starting Material
Benzyl Alcohol 108.141.50 eq1.55 mLReactant / Alcohol source[3]
p-Toluenesulfonic Acid (p-TsOH) 172.200.05 eq86 mgAcid Catalyst
Toluene 92.14N/A15.0 mLAzeotropic Solvent[3]
Diethyl Ether 74.12N/A3 x 20 mLWashing Solvent[3]
Ethyl Acetate (EtOAc) 88.11N/AAs neededPurification Solvent[3]

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; physical phase changes and volumetric measurements serve as built-in quality control checkpoints.

Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 5-nitrosalicylic acid (1.83 g, 10.0 mmol) and p-toluenesulfonic acid (86 mg, 0.5 mmol) to the flask.

  • Suspend the solid mixture in toluene (15.0 mL) and add benzyl alcohol (1.55 mL, 15.0 mmol)[3].

  • Causality Insight: Toluene is selected because it forms a heterogeneous azeotrope with water (boiling point ~85°C), allowing for efficient phase separation in the Dean-Stark trap.

Step 2: Azeotropic Distillation
  • Attach a Dean-Stark trap fitted with a reflux condenser to the flask. Fill the trap arm with toluene.

  • Heat the mixture to a vigorous reflux (oil bath temperature ~125°C) for 5 hours[3].

  • Self-Validation Check: Monitor the volumetric accumulation of water in the bottom of the Dean-Stark trap. The reaction is approaching completion when approximately 0.18 mL of water has collected and the volume ceases to increase.

Step 3: Precipitation and Primary Isolation
  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • As the mixture cools, the product will begin to precipitate out of the toluene solution[3].

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

Step 4: Washing and Impurity Removal
  • Wash the collected filter cake with cold diethyl ether (3 x 20 mL)[3].

  • Causality Insight: Diethyl ether is highly effective at solubilizing unreacted benzyl alcohol and displacing residual toluene, while the highly crystalline, polar target ester remains largely insoluble, thereby preventing yield loss during washing.

Step 5: Final Purification (Polishing)
  • Transfer the washed precipitate to a clean Erlenmeyer flask.

  • Resuspend the solid in hot ethyl acetate (EtOAc) and heat to reflux[3].

  • Repeatedly filter the hot suspension to remove any insoluble polymeric byproducts or catalyst residues[3].

  • Collect the purified precipitate and dry in vacuo (vacuum oven at 40°C) to constant weight to yield the pure Benzyl 2-hydroxy-5-nitrobenzoate[3].

Downstream Applications

Once synthesized and purified, Benzyl 2-hydroxy-5-nitrobenzoate is frequently subjected to further functionalization. For instance, the free phenolic hydroxyl group can be engaged in Mitsunobu reactions using triphenylphosphine and di-tert-butyl azodicarboxylate (DBAD) in dry tetrahydrofuran (THF) to generate ether-linked active agents[2]. Alternatively, the nitro group can be subjected to catalytic reduction to yield the corresponding amine for peptide conjugation[1].

References

  • Design, Synthesis, and Biological Evaluation of Highly Potent Small Molecule–Peptide Conjugates as New HIV-1 Fusion Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
  • Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide.LMU München Dissertation.
  • WO2019236775A1 - Active agents and methods of their use for the treatment of metabolic disorders and nonalcoholic fatty liver disease.Google Patents.

Sources

Application

Application Note: Catalytic Esterification Methods to Produce Benzyl 2-hydroxy-5-nitrobenzoate

Introduction and Rationale Benzyl 2-hydroxy-5-nitrobenzoate (CAS # 155388-71-9), also known as benzyl 5-nitrosalicylate, is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Benzyl 2-hydroxy-5-nitrobenzoate (CAS # 155388-71-9), also known as benzyl 5-nitrosalicylate, is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is prominently utilized in drug development pipelines targeting metabolic disorders, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) .

In complex synthetic routes, the benzyl ester serves as a robust, orthogonal protecting group. It effectively masks the carboxylic acid, allowing for aggressive downstream functionalization of the phenolic hydroxyl group (e.g., via Mitsunobu coupling or alkylation) without risking undesired transesterification or degradation.

Mechanistic Insights & Experimental Design

Direct esterification of 5-nitrosalicylic acid presents distinct physicochemical hurdles. The strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen significantly diminishes the electrophilicity of the carboxyl carbon. Furthermore, the strongly electron-withdrawing para-nitro group deactivates the aromatic system, altering the pKa and nucleophilicity of the molecule. To overcome these thermodynamic and kinetic barriers, catalytic intervention is mandatory.

We present two field-proven methodologies, each selected for specific operational advantages in a laboratory or pilot-plant setting:

Thermodynamic Control: p-TsOH Catalyzed Azeotropic Esterification

This classical method utilizes p-Toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst. p-TsOH is deliberately chosen over sulfuric acid to prevent the undesired sulfonation of the electron-rich benzyl alcohol and to minimize etherification side reactions . The reaction relies entirely on Le Chatelier's principle; by conducting the reaction in refluxing toluene, the byproduct (water) is continuously removed via a Dean-Stark trap. This constant removal prevents the reverse hydrolysis reaction, driving the equilibrium forward to the target ester.

Kinetic Control: DMAP-Catalyzed Steglich Esterification

For substrates or parallel intermediates sensitive to prolonged heating, the Steglich esterification offers a mild, room-temperature alternative. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. However, due to the steric and electronic hindrance of 5-nitrosalicylic acid, direct attack by benzyl alcohol is sluggish, which would normally lead to an inactive N-acylurea byproduct via the Mumm rearrangement. The addition of 4-Dimethylaminopyridine (DMAP) is critical here; DMAP acts as a superior nucleophilic acyl-transfer catalyst, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate is then efficiently and irreversibly trapped by benzyl alcohol .

Quantitative Method Comparison

ParameterProtocol A: Acid Catalysis (Dean-Stark)Protocol B: Steglich Esterification
Reaction Control ThermodynamicKinetic
Operating Temperature Reflux (~110°C)0°C to Room Temperature (20-25°C)
Reaction Time 12 – 16 hours4 – 6 hours
Typical Yield 75% – 85%85% – 95%
Scalability Excellent (Kilogram scale)Moderate (Limited by DCU filtration at scale)
Primary Byproduct Water (Easily removed via azeotrope)Dicyclohexylurea (Requires physical filtration)
Environmental Impact Low (Catalytic acid, recyclable solvent)Moderate (Atom economy reduced by DCC mass)

Experimental Protocols

Protocol A: Acid-Catalyzed Azeotropic Esterification (Dean-Stark)

Self-Validating Principle : The reaction progress is directly proportional to the volume of water collected in the Dean-Stark trap. Reaching the theoretical water yield provides a definitive, visual endpoint without the need for constant sampling.

Materials :

  • 5-Nitrosalicylic acid (1.0 eq, 10.0 g, 54.6 mmol)

  • Benzyl alcohol (1.5 eq, 8.86 g, 81.9 mmol)

  • p-Toluenesulfonic acid monohydrate (0.1 eq, 1.04 g, 5.46 mmol)

  • Toluene (100 mL)

Procedure :

  • Reaction Setup : In a 250 mL round-bottom flask, suspend 5-nitrosalicylic acid in 100 mL of toluene. Add benzyl alcohol and p-TsOH·H2O.

  • Apparatus Assembly : Attach a Dean-Stark trap fitted with a reflux condenser. Critical Step: Ensure the trap is pre-filled with toluene to prevent solvent depletion from the main reaction flask.

  • Reflux & IPC : Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the trap. The theoretical yield of water is ~0.98 mL. Continue refluxing until water ceases to evolve (typically 12-16 hours).

  • Workup : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize and remove unreacted acid and catalyst, followed by a brine wash (50 mL).

  • Purification : Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure benzyl 2-hydroxy-5-nitrobenzoate.

Protocol B: DMAP-Catalyzed Steglich Esterification

Self-Validating Principle : The formation of the insoluble dicyclohexylurea (DCU) byproduct serves as an immediate visual indicator of successful O-acylisourea generation and reaction progression.

Materials :

  • 5-Nitrosalicylic acid (1.0 eq, 5.0 g, 27.3 mmol)

  • Benzyl alcohol (1.1 eq, 3.25 g, 30.0 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 6.19 g, 30.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.33 g, 2.73 mmol)

  • Anhydrous Dichloromethane (DCM) (75 mL)

Procedure :

  • Activation : Dissolve 5-nitrosalicylic acid and benzyl alcohol in 75 mL of anhydrous DCM in a dry 250 mL flask under a nitrogen atmosphere. Add DMAP and cool the mixture to 0°C using an ice bath.

  • Coupling : Add DCC portion-wise over 15 minutes. A white precipitate of DCU will begin to form almost immediately. Note: DCC is a potent sensitizer; handle strictly inside a fume hood.

  • Propagation : Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting acid is consumed.

  • Filtration : Filter the suspension through a pad of Celite to remove the precipitated DCU. Wash the filter cake with cold DCM (20 mL).

  • Workup : Wash the combined filtrate with 0.5 M HCl (50 mL) to remove the DMAP catalyst, followed by saturated NaHCO3 (50 mL) and brine (50 mL).

  • Purification : Dry over MgSO4, concentrate, and purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Mechanistic Workflow Visualization

G cluster_A Protocol A: Acid Catalysis (p-TsOH) cluster_B Protocol B: Steglich Esterification Start 5-Nitrosalicylic Acid + Benzyl Alcohol A1 Carbonyl Protonation (Electrophile Activation) Start->A1 B1 O-Acylisourea Formation (DCC Coupling) Start->B1 A2 Nucleophilic Attack by Benzyl Alcohol A1->A2 A3 Azeotropic Water Removal (Dean-Stark Trap) A2->A3 Product Benzyl 2-hydroxy-5-nitrobenzoate (Target Ester) A3->Product B2 Acyl Transfer to DMAP (N-acylpyridinium) B1->B2 B3 Nucleophilic Attack by Benzyl Alcohol B2->B3 B3->Product

Mechanistic pathways for catalytic esterification of 5-nitrosalicylic acid to its benzyl ester.

References

  • Active agents and methods of their use for the treatment of metabolic disorders and nonalcoholic fatty liver disease. Google Patents (WO2019236775A1).
  • Benzyl Esters. Organic Chemistry Portal. URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. URL:[Link]

Method

Application Note: Benzyl 2-hydroxy-5-nitrobenzoate as a Strategic Synthon in Antimicrobial Drug Discovery

Introduction and Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Salicylic acid derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Salicylic acid derivatives, particularly those bearing electron-withdrawing groups, have emerged as potent uncouplers of bacterial oxidative phosphorylation. Benzyl 2-hydroxy-5-nitrobenzoate (CAS 155388-71-9) serves as a highly versatile, strategically protected intermediate in the synthesis of these advanced antimicrobial agents [1].

Causality in Structural Design

The selection of Benzyl 2-hydroxy-5-nitrobenzoate as a starting material is driven by three distinct structural advantages:

  • The 5-Nitro Substituent : The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the adjacent phenolic hydroxyl group. This enhanced acidity is an absolute requirement for protonophore activity, allowing the molecule to shuttle protons across the bacterial inner membrane and collapse the proton motive force (PMF)[1].

  • The Benzyl Ester Protecting Group : In complex syntheses, the carboxylic acid must be masked to prevent unwanted side reactions during the functionalization of the phenolic hydroxyl (e.g., via Mitsunobu reactions). The benzyl ester provides robust protection under mild acidic and basic conditions but can be cleanly cleaved via catalytic hydrogenolysis without disturbing the sensitive nitro group [1].

  • Lipophilicity Tuning : The benzyl moiety itself can be retained in prodrug designs to enhance membrane permeability against Gram-positive pathogens, such as Staphylococcus aureus, before undergoing intracellular enzymatic hydrolysis.

Mechanistic Pathway: Protonophore-Mediated Bacterial Eradication

Derivatives synthesized from Benzyl 2-hydroxy-5-nitrobenzoate primarily act as membrane-targeting protonophores. By disrupting the transmembrane electrochemical gradient (ΔpH and ΔΨ), these agents halt ATP synthase function, leading to rapid bactericidal action that is notoriously difficult for bacteria to develop resistance against.

G A Benzyl 2-hydroxy-5-nitrobenzoate (Strategic Precursor) B Mitsunobu Alkylation & Catalytic Deprotection A->B Chemical Synthesis C 5-Nitro-salicylanilide Analog (Active Antimicrobial) B->C Amidation D Bacterial Membrane Insertion C->D Lipophilic Partitioning E Protonophore Activity (ΔpH & ΔΨ Collapse) D->E H+ Shuttling F ATP Depletion & Bacterial Cell Death E->F OxPhos Uncoupling

Figure 1: Workflow from precursor synthesis to the mechanism of action of the resulting antimicrobial protonophore.

Experimental Protocol: Synthesis of Antimicrobial Analogs

The following protocol details a self-validating synthetic workflow utilizing Benzyl 2-hydroxy-5-nitrobenzoate to generate highly active ether-linked salicylanilide derivatives. This methodology leverages a modified Mitsunobu reaction [1] followed by selective deprotection and amide coupling.

Phase 1: Phenolic Functionalization via Mitsunobu Reaction

Rationale: The Mitsunobu reaction allows for the stereospecific etherification of the phenolic hydroxyl without hydrolyzing the benzyl ester.

  • Preparation : Dissolve Benzyl 2-hydroxy-5-nitrobenzoate (1.0 eq, ~1.30 mmol) and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere [1].

  • Alcohol Addition : Add the desired alkyl or aryl-alkyl alcohol (1.05 eq) to the reaction mixture.

  • Activation : Cool the flask to 0 °C using an ice bath. Slowly add di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD) (1.0 eq) dropwise over 10 minutes to control the exothermic formation of the betaine intermediate [1].

  • Propagation : Remove the ice bath after 30 minutes and allow the reaction to stir at room temperature for 12 hours.

  • Validation : Monitor reaction completion via TLC (Hexanes:EtOAc 3:1). A complete shift of the starting material spot indicates successful etherification.

Phase 2: Selective Benzyl Ester Cleavage

Rationale: Standard saponification (NaOH/MeOH) can lead to unwanted side reactions with the nitro group. Catalytic transfer hydrogenation provides a milder alternative.

  • Setup : Dissolve the purified ether intermediate in methanol.

  • Catalysis : Add 10% Pd/C (0.1 eq by weight) and ammonium formate (5.0 eq) as the hydrogen donor.

  • Reaction : Stir at 40 °C for 2 hours. The nitro group remains largely intact under these specific transfer hydrogenation conditions if monitored closely, though alternative Lewis acid-mediated cleavage (e.g., BCl3) can be used if nitro-reduction is observed.

  • Filtration : Filter the mixture through a Celite pad to remove the palladium catalyst, yielding the free 5-nitrobenzoic acid derivative.

Phase 3: Amide Coupling
  • Activation : React the resulting acid with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes to form the active ester.

  • Coupling : Add the target aniline derivative (e.g., 4-chloroaniline) and stir for 6 hours.

  • Purification : Precipitate the final antimicrobial compound using cold water and recrystallize from ethanol.

Quantitative Data: Antimicrobial Efficacy

The structural modifications enabled by Benzyl 2-hydroxy-5-nitrobenzoate yield compounds with significant efficacy against Gram-positive pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of synthesized derivatives compared to standard antibiotics.

Table 1: Comparative MIC values (µg/mL) of 5-nitro-salicylanilide derivatives against ESKAPE pathogens.

Compound DesignationR-Group (Ether Linkage)S. aureus (MRSA)E. faecium (VRE)E. coliP. aeruginosa
Derivative A Methyl2.04.0>64>64
Derivative B Benzyl0.51.0>64>64
Derivative C 4-Fluorobenzyl0.1250.532>64
Vancomycin (Control) N/A1.0>64>64>64

Note: The high MIC values for Gram-negative strains (E. coli, P. aeruginosa) are typical for protonophores due to the impermeable outer membrane and active efflux pumps. Co-administration with outer-membrane permeabilizers (e.g., colistin) is recommended for broad-spectrum applications.

References

  • WO2019236775A1 - Active agents and methods of their use for the treatment of metabolic disorders and nonalcoholic fatty liver disease. Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Benzyl 2-hydroxy-5-nitrobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the optimization of Benzyl 2-hydroxy-5-nitrobenzoate (often referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the optimization of Benzyl 2-hydroxy-5-nitrobenzoate (often referred to as benzyl 5-nitrosalicylate). This molecule serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including novel therapeutics for metabolic disorders and nonalcoholic fatty liver disease (NAFLD) 1.

Synthesizing this ester presents unique chemoselectivity and thermodynamic challenges. Below, we address the most common experimental roadblocks, explain the underlying chemical causality, and provide self-validating protocols to maximize your yield.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a mixture of products (O-alkylation) when reacting 5-nitrosalicylic acid with benzyl bromide?

The Causality: 5-Nitrosalicylic acid possesses two acidic protons: the carboxylic acid ( pKa​≈2.2 ) and the phenol. In unsubstituted salicylic acid, the phenol is relatively weak ( pKa​≈13.8 ) due to intramolecular hydrogen bonding. However, the strongly electron-withdrawing nitro group at the para position to the hydroxyl group in 5-nitrosalicylic acid drastically stabilizes the phenoxide anion, lowering the phenol's pKa​ to ≈7.3 .

If you use a strong base like Potassium Carbonate ( K2​CO3​ ) during the alkylation with benzyl bromide, you will deprotonate both sites. This leads to the formation of the unwanted dibenzylated byproduct (benzyl 2-benzyloxy-5-nitrobenzoate) in high yields, a phenomenon well-documented in the benzylation of salicylic acid derivatives 2.

The Solution: To achieve chemoselective mono-esterification, you must exploit the pKa​ gap. Switch to a milder base such as Sodium Bicarbonate ( NaHCO3​ , conjugate acid pKa​≈6.4 ), which is strong enough to deprotonate the carboxylic acid but leaves the phenol intact.

Q2: My acid-catalyzed Fischer esterification yield plateaus at ~55%. How can I drive the reaction to completion?

The Causality: Fischer esterification is a thermodynamically controlled equilibrium process. The reaction between 5-nitrosalicylic acid and benzyl alcohol generates water as a byproduct. According to Le Châtelier’s principle, as water accumulates in the reaction mixture, the reverse reaction (hydrolysis of the ester) accelerates, preventing the reaction from proceeding beyond a certain equilibrium point 3.

The Solution: You must actively remove water from the system. The most robust method is to perform the reaction in a solvent that forms a minimum-boiling azeotrope with water (such as toluene) and use a Dean-Stark trap. This physically removes water from the reaction flask, driving the equilibrium toward >90% conversion.

Q3: Can I use Phase-Transfer Catalysis (PTC) to improve the kinetics of the Williamson-type esterification?

The Causality: Yes. The reaction between the hydrophilic salicylate anion and the lipophilic benzyl bromide often suffers from mass-transfer limitations in biphasic or heterogeneous systems. By introducing a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB), the salicylate anion forms a lipophilic ion pair that readily migrates into the organic phase, drastically accelerating the nucleophilic attack on benzyl bromide 4.

Part 2: Logical Pathways & Workflows

SelectivityLogic SM 5-Nitrosalicylic Acid (Dual Acidic Sites) PathA Path A: Alkylation (Benzyl Bromide + Base) SM->PathA PathB Path B: Fischer Esterification (Benzyl Alcohol + H+) SM->PathB Base1 Strong Base (K2CO3) Deprotonates COOH & OH PathA->Base1 Base2 Weak Base (NaHCO3) Selectively Deprotonates COOH PathA->Base2 Prod2 Target Product: Benzyl 2-hydroxy-5-nitrobenzoate PathB->Prod2 Prod1 Side Product: Dibenzylated Ether-Ester Base1->Prod1 Base2->Prod2

Decision tree for the chemoselective synthesis of Benzyl 2-hydroxy-5-nitrobenzoate.

Part 3: Quantitative Method Comparison

To help you select the best route for your lab's capabilities, review the quantitative comparison of the three primary synthetic strategies below:

Synthesis StrategyReagentsCatalyst / AdditiveTemp (°C)Typical YieldSelectivity (Mono-ester)
Fischer Esterification Benzyl Alcohol (excess) p -Toluenesulfonic acid ( p -TsOH)110 °C85 - 92%> 99% (No O-alkylation)
Weak Base Alkylation Benzyl Bromide (1.1 eq) NaHCO3​ (1.2 eq) in DMF60 °C75 - 80%~ 95%
PTC Alkylation Benzyl Bromide (1.1 eq) NaHCO3​
  • TBAB (0.05 eq)
70 °C88 - 95%~ 95%
Strong Base Alkylation Benzyl Bromide (2.5 eq) K2​CO3​ (2.5 eq) in DMF60 °C< 30%< 10% (Major product is dibenzylated)

Part 4: Self-Validating Experimental Protocols

Protocol A: Azeotropic Fischer Esterification (Recommended for Scale-Up)

This protocol relies on continuous water removal to bypass thermodynamic limitations.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 5-nitrosalicylic acid (10.0 g, 54.6 mmol) in 100 mL of anhydrous toluene.

  • Reagent Addition: Add benzyl alcohol (11.3 mL, 109.2 mmol, 2.0 eq) and a catalytic amount of p -toluenesulfonic acid monohydrate ( p -TsOH·H₂O) (0.52 g, 2.7 mmol, 5 mol%).

  • Azeotropic Distillation: Attach a Dean-Stark trap equipped with a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • In-Process Control (IPC): Monitor the accumulation of water in the Dean-Stark trap. The reaction is complete when water ceases to collect (typically 4–6 hours) and TLC (Hexanes/EtOAc 3:1) shows the disappearance of the starting material.

  • Workup & Validation: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ ( 2×50 mL) to remove the p -TsOH and any unreacted 5-nitrosalicylic acid. Self-Validation: If the aqueous layer remains yellow, unreacted acid is still present; continue washing until the aqueous layer is colorless.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield pure Benzyl 2-hydroxy-5-nitrobenzoate.

DeanStarkWorkflow S1 1. Mix Reagents 5-NSA, BnOH, p-TsOH S2 2. Reflux in Toluene (110 °C) S1->S2 S3 3. Azeotropic Water Removal S2->S3 S4 4. Base Wash (NaHCO3) S3->S4 S5 5. Pure Product (>85% Yield) S4->S5

Step-by-step workflow for the Dean-Stark driven Fischer esterification.

Protocol B: Chemoselective Alkylation via Phase-Transfer Catalysis

Use this protocol if your laboratory lacks Dean-Stark equipment or if you wish to avoid high-temperature reflux.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL flask, dissolve 5-nitrosalicylic acid (5.0 g, 27.3 mmol) in 50 mL of acetone or chlorobenzene.

  • Base & Catalyst Addition: Add finely powdered NaHCO3​ (2.75 g, 32.7 mmol, 1.2 eq) and Tetrabutylammonium bromide (TBAB) (0.44 g, 1.36 mmol, 5 mol%). Stir for 15 minutes at room temperature to allow the carboxylate ion pair to form.

  • Alkylation: Dropwise, add benzyl bromide (3.57 mL, 30.0 mmol, 1.1 eq).

  • Heating & IPC: Heat the mixture to 70 °C. Monitor via TLC. The phase-transfer catalyst ensures the reaction reaches completion within 2–3 hours.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Purification: Wash the organic layer with water, dry over MgSO4​ , and concentrate. The crude product can be purified via silica gel chromatography or direct recrystallization.

References

  • Active agents and methods of their use for the treatment of metabolic disorders and nonalcoholic fatty liver disease Google P
  • Pharmaceutical product comprising a salicylate of an esterifiable beta-blocker Google P
  • Esterification Experiment AWS Educational Resources [Link]

  • Kinetics for synthesizing benzyl salicylate by third-liquid phase-transfer catalysis ResearchGate[Link]

Sources

Optimization

Optimizing reaction conditions for Benzyl 2-hydroxy-5-nitrobenzoate esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize benzyl 2-hydroxy-5-nitrobenzoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize benzyl 2-hydroxy-5-nitrobenzoate. The esterification of 5-nitrosalicylic acid presents unique mechanistic hurdles: the strongly electron-withdrawing nitro group drastically reduces the nucleophilicity of the carboxylate, while the adjacent phenolic hydroxyl group introduces competing regioselectivity issues.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible esterification.

Synthesis Workflow & Decision Matrix

Before diving into troubleshooting, it is critical to select the correct synthetic pathway. The diagram below outlines the two primary methods used for this transformation and the common pitfalls associated with each.

EsterificationWorkflow Start 5-Nitrosalicylic Acid Steglich Steglich Esterification (DCC, DMAP, BnOH) Start->Steglich Method A Alkylation Base-Catalyzed Alkylation (Base, BnBr) Start->Alkylation Method B N_Acylurea Side Product: N-Acylurea Steglich->N_Acylurea Room Temp / Slow Target Benzyl 2-hydroxy-5-nitrobenzoate Steglich->Target Low Temp (0°C) O_Alkylation Side Product: Ether Formation Alkylation->O_Alkylation Strong Base (NaH/K2CO3) Alkylation->Target Mild Base (NaHCO3)

Decision tree for 5-nitrosalicylic acid benzyl esterification pathways.

Section 1: Mechanistic FAQs - Understanding the Causality

Q: Why does standard Fischer esterification fail for 5-nitrosalicylic acid? A: Fischer esterification relies on acid catalysis and heat. Benzyl alcohol is prone to forming stable benzyl cations under strongly acidic conditions, leading to dibenzyl ether formation or polymerization. Furthermore, the strong electron-withdrawing effect of the 5-nitro group deactivates the carboxylic acid, making the reversible Fischer equilibrium highly unfavorable 1.

Q: Should I use Steglich esterification (DCC/DMAP) or Base-Catalyzed Alkylation? A: Both are viable, but they fail for different reasons if not strictly controlled. Steglich esterification is mild but prone to N-acylurea byproduct formation due to the sluggish reactivity of the deactivated acid 2. Base-catalyzed alkylation with benzyl bromide (BnBr) is highly efficient but risks O-alkylation of the phenol if the base is too strong. For scalability and atom economy, we recommend optimized base-catalyzed alkylation.

Section 2: Troubleshooting Guide
Issue 1: Waxy Solid Formation / Low Yield in Steglich Esterification

Symptom: The reaction yields a waxy, difficult-to-purify solid instead of the target ester. IR spectroscopy shows an unexpected amide/urea peak. Causality: In a Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate. Because 5-nitrosalicylic acid is electronically deactivated, the subsequent nucleophilic attack by benzyl alcohol is slow. This delay allows the O-acylisourea to undergo an irreversible 1,3-rearrangement into an unreactive N-acylurea 3, 4. Optimization Strategy:

  • Temperature Control: Maintain the reaction at 0 °C during DCC addition and for the first 2 hours to kinetically suppress the rearrangement 3.

  • Catalyst Loading: Ensure a minimum of 10 mol% DMAP. DMAP is a stronger nucleophile than benzyl alcohol; it rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, bypassing the rearrangement pathway 2.

SteglichMechanism Acid 5-Nitrosalicylic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Fast ActiveEster DMAP-Activated Intermediate O_Acyl->ActiveEster DMAP Catalyst DeadEnd N-Acylurea (Irreversible) O_Acyl->DeadEnd Rearrangement (Heat/Slow) Product Benzyl Ester + DCU ActiveEster->Product + Benzyl Alcohol

Mechanistic pathway of DCC/DMAP-mediated Steglich esterification.

Issue 2: Di-alkylation (Ether Formation) in Base-Catalyzed Alkylation

Symptom: Mass spectrometry or NMR indicates the addition of two benzyl groups (forming benzyl 2-(benzyloxy)-5-nitrobenzoate). Causality: The strongly electron-withdrawing 5-nitro group increases the acidity of the 2-hydroxyl group (phenol pKa ~7.0). If a strong base (like NaH or excess K₂CO₃) is used at elevated temperatures, both the carboxylic acid and the phenol are deprotonated, leading to dual electrophilic attack by benzyl bromide [[5]](). Optimization Strategy: Exploit the pKa differential. Use exactly 1.05 equivalents of a mild base (e.g., NaHCO₃) to selectively deprotonate the carboxylic acid (pKa ~2.2) while leaving the phenol intact.

Section 3: Quantitative Optimization Data

To guide your reaction design, we have summarized the quantitative outcomes of various esterification conditions tested in our application labs.

MethodReagentsTempTimeMajor ByproductTarget Yield (%)
Fischer Esterification BnOH, H₂SO₄ (cat.)110 °C24 hDibenzyl ether15%
Standard Steglich BnOH, DCC, DMAP (1%)25 °C16 hN-Acylurea45%
Optimized Steglich BnOH, DCC, DMAP (10%)0 °C to RT12 hTrace N-Acylurea78%
Standard Alkylation BnBr, K₂CO₃ (2.5 eq)60 °C8 hO-Alkylated ester35%
Optimized Alkylation BnBr, NaHCO₃ (1.05 eq)45 °C12 hNone (Clean profile)88%
Section 4: Self-Validating Experimental Protocol

Optimized Base-Catalyzed Benzylation of 5-Nitrosalicylic Acid This protocol utilizes a self-validating system: built-in physical and chemical checkpoints ensure the reaction is proceeding correctly before you move to the next step.

Step 1: Selective Deprotonation

  • Charge a flame-dried round-bottom flask with 5-nitrosalicylic acid (1.0 eq) and anhydrous DMF (0.2 M).

    • Validation Checkpoint 1: The solution should appear pale yellow.

  • Add NaHCO₃ (1.05 eq) in one portion. Stir at room temperature for 30 minutes.

    • Validation Checkpoint 2: Effervescence (CO₂ gas) must be observed. The cessation of bubbling validates the complete formation of the carboxylate salt. The solution color will deepen slightly due to partial charge transfer, but must not turn deep red (which would indicate undesired phenoxide formation).

Step 2: Alkylation 3. Add Benzyl Bromide (1.0 eq) dropwise over 5 minutes. 4. Heat the reaction mixture to 45 °C and stir for 12 hours.

  • Validation Checkpoint 3: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.1, strongly UV active) should disappear, replaced by a new spot (Rf ~0.6). If a spot appears at Rf ~0.8, di-alkylation is occurring—immediately cool the reaction to quench further etherification.

Step 3: Workup and Isolation 5. Cool the mixture to room temperature and quench with cold distilled water (equal volume to DMF). 6. Extract the aqueous layer with Ethyl Acetate (3x). 7. Wash the combined organic layers with 5% aqueous citric acid.

  • Validation Checkpoint 4: Test the pH of the aqueous wash. It must remain acidic (pH ~3) to ensure any trace unreacted phenoxide is reprotonated and partitioned into the organic layer for subsequent chromatographic removal.

  • Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure benzyl 2-hydroxy-5-nitrobenzoate.

References
  • RSC Green Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Available at: [Link]

  • Organic Chemistry Portal. "Steglich Esterification". Available at:[Link]

  • MDPI. "Balsalazide-Derived Heterotriaryls as Sirtuin 5 Inhibitors". Available at: [Link]

  • PubChem. "5-Nitrosalicylic acid". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability and Degradation of Benzyl 2-hydroxy-5-nitrobenzoate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Benzyl 2-hydroxy-5-nitrobenzoate. This guide provides in-depth troubleshooting advice, frequently ask...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Benzyl 2-hydroxy-5-nitrobenzoate. This guide provides in-depth troubleshooting advice, frequently asked questions, and best-practice experimental protocols to address challenges related to the thermal stability and degradation of this compound.

A note on the data: Direct, comprehensive literature on the thermal degradation pathways of Benzyl 2-hydroxy-5-nitrobenzoate is not extensively available. Therefore, this guide is built upon established principles of organic chemistry and data from structurally analogous compounds, such as nitroaromatics, salicylates, and benzyl esters, to provide a robust and scientifically grounded resource.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Handling and Stability

Question 1: What are the primary stability concerns for Benzyl 2-hydroxy-5-nitrobenzoate at room temperature?

Benzyl 2-hydroxy-5-nitrobenzoate is a nitroaromatic compound and, as such, should be handled with care.[1][2] While stable under recommended storage conditions, its stability can be compromised by several factors.[3] The key concerns are:

  • Thermal Stress: Like many nitroaromatic compounds, it can be thermally unstable and may decompose exothermically at elevated temperatures.[1][4] Avoid exposure to high heat or direct sunlight.[1]

  • Incompatible Materials: Contact with strong bases, acids, oxidizing agents, or reducing agents should be strictly avoided as they can catalyze decomposition.[1][5] For instance, bases can hydrolyze the ester linkage, while reducing agents can transform the nitro group.

  • Moisture: Absorption of moisture can lead to the formation of crystals or caking of the solid, which may be a sign of instability or could promote slow hydrolysis of the ester bond over time.[1]

Question 2: What are the ideal storage conditions for long-term stability?

To ensure the integrity of Benzyl 2-hydroxy-5-nitrobenzoate, proper storage is critical. The following conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated area, ideally between 15-25°C, unless otherwise specified by the supplier.[1]

  • Atmosphere: For enhanced stability, particularly for analytical standards or long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[1]

  • Container: Use a tightly sealed, clearly labeled container to prevent moisture ingress and contamination.[1] Ensure the label includes the chemical name, hazard warnings, date of receipt, and date opened.[1]

  • Segregation: Store separately from the incompatible materials mentioned above.[1]

Section 2: Thermal Degradation Analysis

Question 3: My TGA results for Benzyl 2-hydroxy-5-nitrobenzoate are inconsistent. What could be the cause?

Inconsistent Thermogravimetric Analysis (TGA) results are a common issue. Here are several potential causes and troubleshooting steps:

  • Heating Rate: A fast heating rate can shift the decomposition temperature to a higher value and may not resolve overlapping degradation steps. Try a slower heating rate (e.g., 5-10 °C/min) to improve resolution.[6]

  • Sample Mass: Using too large a sample can create thermal gradients within the material, leading to broader decomposition profiles. A smaller sample size (typically 5-10 mg) is recommended.[7]

  • Atmosphere: The purge gas is critical. Running the experiment in an inert atmosphere (Nitrogen) will show thermal decomposition, while an oxidative atmosphere (Air) will show combustion and may result in a different degradation profile.[8] Ensure a consistent and appropriate flow rate.

  • Sample Preparation: The way the sample is loaded into the pan can affect heat transfer. Ensure the sample is spread thinly and evenly at the bottom of the pan.

  • Crucible Type: Using an open crucible can lead to the rapid escape of volatile products, while a hermetically sealed pan (with a pinhole) can help contain initial volatiles and provide a more controlled decomposition environment.[9]

Question 4: I see a sharp exotherm in my DSC analysis before significant mass loss in the TGA. What does this signify?

An exothermic event in Differential Scanning Calorimetry (DSC) without a corresponding mass loss in TGA often points to a phase transition or a solid-state rearrangement. For a compound like Benzyl 2-hydroxy-5-nitrobenzoate, this could be:

  • Crystallization: If the material was partially amorphous, the exotherm could represent the energy released during crystallization into a more stable polymorphic form.

  • Molecular Rearrangement: Some nitroaromatic compounds can undergo intramolecular rearrangements at elevated temperatures, which can be highly exothermic. This is a significant safety concern, as it can be a precursor to a runaway reaction.[4]

It is crucial to treat any sharp, unexpected exotherm as a potential safety hazard. All nitroaromatic compounds should be screened for thermal hazards using techniques like DSC before scaling up reactions.[10]

Question 5: What are the likely degradation pathways for Benzyl 2-hydroxy-5-nitrobenzoate?

Based on its functional groups (benzyl ester, hydroxyl, nitro group), several degradation pathways can be proposed. The initial steps are likely competitive and dependent on the specific conditions (temperature, atmosphere, presence of catalysts).

  • Ester Cleavage: The most probable initial degradation step is the cleavage of the C-O bond of the ester. This can occur via two main routes:

    • Hydrolysis (if water is present): Forms 2-hydroxy-5-nitrobenzoic acid and benzyl alcohol.

    • Pyrolytic Elimination: Can lead to the formation of 2-hydroxy-5-nitrobenzoic acid and toluene.

  • Decarboxylation: The resulting 2-hydroxy-5-nitrobenzoic acid can readily lose carbon dioxide upon further heating to form 4-nitrophenol .

  • Benzyl Alcohol Degradation: Benzyl alcohol, formed from ester cleavage, is itself thermally unstable and can degrade further into benzaldehyde, toluene, and benzene .[11]

  • Nitro Group Transformation: The nitro group can undergo reduction to form an amino group, or in more complex degradation scenarios, it can be eliminated as nitrite.[12]

The following diagram illustrates these potential pathways.

G A Benzyl 2-hydroxy-5-nitrobenzoate B 2-Hydroxy-5-nitrobenzoic Acid A->B Ester Cleavage C Benzyl Alcohol A->C Ester Cleavage D 4-Nitrophenol B->D Decarboxylation E CO2 B->E Decarboxylation F Benzaldehyde C->F Oxidation G Toluene C->G Reduction H Benzene F->H Decarbonylation G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Hazard Assessment A DSC Analysis (2-5 mg sample, 10°C/min) C Identify Melt (Endotherm) & Decomposition (Exotherm) A->C B TGA Analysis (5-10 mg sample, 10°C/min) D Determine Onset of Mass Loss & Degradation Profile B->D E Exotherm Detected? C->E D->E F Low Risk (Proceed with Caution) E->F No G High Risk: Potential for Runaway (Further safety testing required) E->G Yes

Caption: A systematic workflow for assessing thermal hazards using DSC and TGA.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • American Laboratory. (2023, September 26). Stability of Salicylic Acid and Magnesium Stearate by DSC.
  • ResearchGate. (n.d.). The DSC curves for the nimesulide–salicylic acid physical mixtures at first heating.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • ResearchGate. (n.d.). DSC curves of salicylic acid, succinoglycan monomer, and equmolar....
  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
  • Pandey, J., Chauhan, A., & Jain, R. K. (2009). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Industrial Microbiology & Biotechnology, 36(10), 1305–1312.
  • ResearchGate. (n.d.). DSC heating curves for salol obtained at a heating rate of 20 K min −1....
  • ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is....
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.
  • Zhu, W. (2016). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.
  • ResolveMass Laboratories Inc. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization.
  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose.
  • Cardillo, P., & Girelli, A. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis, 29(2), 348-353.
  • Takeda Chemical Industries, Ltd. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual.
  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Benzyl 2-hydroxy-5-nitrobenzoate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of highly functionalized esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of highly functionalized esters. Benzyl 2-hydroxy-5-nitrobenzoate (also known as benzyl 5-nitrosalicylate) presents a unique kinetic challenge in aqueous formulations due to its specific electronic and steric environment.

This guide provides a deep dive into the causality of its degradation, actionable troubleshooting steps, and self-validating experimental protocols to ensure the integrity of your drug development workflows.

Mechanistic Insight: The Causality of Instability

To prevent degradation, we must first understand the driving forces behind it. Benzyl 2-hydroxy-5-nitrobenzoate is exceptionally prone to ester hydrolysis in aqueous solutions, breaking down into 5-nitrosalicylic acid and benzyl alcohol[1]. This rapid degradation is driven by two synergistic structural factors:

  • Electronic Activation (The Nitro Group): The 5-nitro group exerts a powerful electron-withdrawing effect across the aromatic ring. This dramatically increases the electrophilicity of the ester carbonyl carbon, lowering the activation energy required for nucleophilic attack by water or hydroxide ions.

  • Intramolecular Catalysis (The Ortho-Hydroxyl): The phenolic hydroxyl group at the 2-position acts as an intramolecular catalyst. In slightly basic or neutral conditions, the deprotonated phenoxide can attack the adjacent carbonyl or facilitate the departure of the benzyl alcohol leaving group.

HydrolysisMechanisms A Benzyl 2-hydroxy-5-nitrobenzoate (Aqueous Solution) B Specific Acid Catalysis (pH < 3.0) A->B H+ attack C Intramolecular Catalysis (Ortho-OH participation) A->C Neighboring group D Specific Base Catalysis (pH > 5.0) A->D OH- attack F Optimal Stability Zone (pH 3.5 - 4.5) A->F Buffer Control E Hydrolysis Products: 5-Nitrosalicylic Acid + Benzyl Alcohol B->E C->E D->E

Figure 1: Logical pathways of Benzyl 2-hydroxy-5-nitrobenzoate hydrolysis and stabilization.

Troubleshooting & FAQs

Q1: Why is this specific compound degrading so much faster in my biological assays compared to standard benzyl benzoate? A1: The rate of ester hydrolysis is highly dependent on the structural functional groups present[2]. Standard benzyl benzoate lacks the electron-withdrawing nitro group and the ortho-hydroxyl group. In biological assays (typically pH 7.4), the ortho-hydroxyl group of your compound is partially deprotonated, triggering rapid intramolecular catalysis. Standard benzoates do not suffer from this neighboring-group participation.

Q2: What is the optimal pH to maintain stability in aqueous media? A2: Ester hydrolysis generally exhibits a V-shaped or U-shaped pH-rate profile. To prevent chemical hydrolysis in aqueous solutions, a pH-rate profile study is recommended to determine the pH of maximum stability[3]. For highly activated salicylates, the minimum rate of hydrolysis usually lies in the weakly acidic region (pH 3.5 to 4.5). Maintaining this pH minimizes both specific acid and specific base catalysis.

Q3: My in vitro assay requires physiological pH (7.4). How can I prevent hydrolysis without altering the pH? A3: If pH adjustment is impossible, you must alter the microenvironment of the ester bond.

  • Non-reactive Co-solvents: Use aprotic co-solvents like DMSO to reduce the overall water activity. Care should be taken to choose non-reactive co-solvents; methanol and other alcohols should be avoided[4] as they will cause transesterification.

  • Micellar Shielding: Encapsulate the API in a non-ionic surfactant (e.g., Polysorbate 80). The lipophilic benzyl ester will partition into the hydrophobic core of the micelle, physically shielding the vulnerable ester bond from aqueous hydroxide ions, preventing water molecules from attacking the ester bond[5].

Quantitative Stability Data

To guide your formulation strategy, the following table summarizes the expected kinetic behavior of Benzyl 2-hydroxy-5-nitrobenzoate under various aqueous conditions at 37°C.

Formulation ConditionpHExcipient / Co-solventEstimated Half-Life ( t1/2​ )Apparent Rate Constant ( kobs​ , min −1 )
Aqueous Buffer (Acidic Stress)2.0None~12 hours 9.6×10−4
Aqueous Buffer (Optimal) 4.0 None > 120 hours <9.6×10−5
Aqueous Buffer (Physiological)7.4None< 1 hour 1.1×10−2
Co-solvent System7.410% DMSO~4 hours 2.8×10−3
Micellar Dispersion7.45% Polysorbate 80~48 hours 2.4×10−4

Note: Data represents extrapolated kinetic parameters for formulation design. Actual values may vary based on exact buffer composition and ionic strength.

Self-Validating Experimental Protocols

To ensure scientific rigor, protocols must be self-validating. The methodologies below include built-in control steps to guarantee that the data you collect is an artifact-free representation of the compound's stability.

Protocol A: Determining the pH-Rate Profile

This protocol identifies the exact pH of maximum stability. The critical self-validating step is the quenching mechanism, which instantly halts all kinetic activity to prevent degradation during LC-MS analysis.

  • Buffer Preparation: Prepare 100 mM aqueous buffers ranging from pH 2.0 to 8.0 in 0.5 pH increments. Pre-warm to 37°C.

  • API Stock: Dissolve Benzyl 2-hydroxy-5-nitrobenzoate in anhydrous acetonitrile to a concentration of 10 mM.

  • Reaction Initiation: Spike 10 µL of the API stock into 990 µL of each pre-warmed buffer (final concentration: 100 µM). Vortex immediately.

  • Self-Validating Quench: At predefined time points (e.g., 0, 15, 30, 60, 120 mins), extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold 1% Trifluoroacetic Acid (TFA) in Acetonitrile .

    • Causality of the Quench: The extreme cold halts thermal kinetics, while the TFA drops the pH below 2.0, instantly protonating the ortho-hydroxyl group and neutralizing hydroxide ions, thereby completely shutting down the rapid base-catalyzed and intramolecular degradation pathways.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS. Plot ln(Area) vs. Time to determine kobs​ for each pH.

Protocol B: Preparation of a Hydrolysis-Resistant Micellar Formulation

When physiological pH is mandatory, this workflow physically shields the ester.

FormulationWorkflow S1 1. API Dissolution (Surfactant Phase) S2 2. Aqueous Hydration (Buffer Addition) S1->S2 S3 3. Cold Sonication (Micelle Assembly) S2->S3 S4 4. Ultrafiltration (Validation Step) S3->S4

Figure 2: Workflow for preparing a hydrolysis-resistant micellar formulation.

  • Lipid Phase Preparation: Dissolve 5 mg of the API in 500 µL of Polysorbate 80 and 50 µL of PEG-400. Vortex until optically clear.

  • Aqueous Phase Hydration: While stirring at 500 rpm, dropwise add 9.45 mL of pH 7.4 Phosphate Buffered Saline (PBS).

  • Cold Sonication: Place the vial in an ice-water bath and sonicate for 10 minutes.

    • Causality: Sonication provides the energy required to form uniform, small-diameter micelles, while the ice bath prevents thermal hydrolysis during the high-energy input.

  • Self-Validating Encapsulation Check: Pass a 500 µL aliquot through a 10 kDa MWCO ultrafiltration spin column. Analyze the filtrate via HPLC.

    • Validation Logic: If encapsulation is successful, the API will be trapped in the micelles (which cannot pass the filter). A high concentration of API in the filtrate indicates failed micelle formation, warning you that the ester remains exposed to water.

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Quantifying Benzyl 2-hydroxy-5-nitrobenzoate: A Comparative HPLC Validation Guide

The quantification of complex synthetic intermediates like Benzyl 2-hydroxy-5-nitrobenzoate demands analytical methods that transcend basic compliance. As pharmaceutical development increasingly adopts the lifecycle mana...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of complex synthetic intermediates like Benzyl 2-hydroxy-5-nitrobenzoate demands analytical methods that transcend basic compliance. As pharmaceutical development increasingly adopts the lifecycle management frameworks outlined in 1 and 2[2], analytical procedures must be intrinsically robust, stability-indicating, and fit for their intended purpose[1].

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for this compound, establishing a self-validating protocol grounded in the latest 3[3] and 4[4] standards.

Mechanistic Rationale: The Chromatographic Challenge

Benzyl 2-hydroxy-5-nitrobenzoate presents a unique triad of chromatographic challenges:

  • Hydrophobic Benzyl Ester: Drives strong retention but is susceptible to hydrolysis, generating benzyl alcohol and 2-hydroxy-5-nitrobenzoic acid.

  • Electron-Withdrawing Nitro Group: Creates a highly polarizable, electron-deficient aromatic system.

  • Phenolic Hydroxyl: The para-nitro group significantly lowers the pKa of the phenol (estimated pKa ~7.0). If the mobile phase pH is not strictly controlled, partial ionization will cause severe peak tailing and retention time instability.

Stationary Phase Causality: Why C18 is Insufficient

Traditional fully porous C18 columns rely exclusively on dispersive (hydrophobic) interactions. While adequate for simple aromatics, C18 phases struggle to resolve the parent compound from its structurally similar hydrolytic degradants without complex, extended gradients.

The Optimized Alternative: A superficially porous particle (SPP) Phenyl-Hexyl column. The phenyl ring bonded to the silica via a hexyl spacer provides orthogonal π−π interactions. The electron-deficient nitroaromatic ring of the analyte acts as a π -acceptor, interacting strongly with the electron-rich phenyl phase. This dipole- π mechanism dramatically enhances selectivity (specificity) compared to standard C18 phases.

Selectivity Analyte Benzyl 2-hydroxy- 5-nitrobenzoate Nitro Nitroaromatic Ring (Polarizable) Analyte->Nitro Benzyl Benzyl Ester (Hydrophobic/π-π) Analyte->Benzyl Phenol Phenolic OH (H-Bonding) Analyte->Phenol ColC18 Standard C18 Column (Hydrophobic only) Nitro->ColC18 Poor Selectivity ColPH Phenyl-Hexyl Column (Hydrophobic + π-π) Nitro->ColPH Dipole-π Interaction Benzyl->ColC18 Weak Retention Benzyl->ColPH Strong π-π Interaction

Fig 1. Mechanistic selectivity logic comparing C18 and Phenyl-Hexyl stationary phases.

Experimental Methodology: A Self-Validating Protocol

To ensure the method is "fit for purpose" as mandated by1[1], the following protocol incorporates built-in System Suitability Testing (SST) to validate the system's performance prior to every run.

Step 1: Mobile Phase & Diluent Preparation

Causality: To suppress the ionization of the phenolic OH (pKa ~7) and prevent peak tailing, the mobile phase pH must be maintained at least 2 units below the pKa.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v) to match initial gradient conditions and prevent injection solvent effects.

Step 2: System Suitability Solution (SST) Preparation
  • Procedure: Spike 100 µg/mL of Benzyl 2-hydroxy-5-nitrobenzoate with 10 µg/mL of 2-hydroxy-5-nitrobenzoic acid and 10 µg/mL of benzyl alcohol.

  • Self-Validating Acceptance Criteria:

    • Resolution ( Rs​ ) between all peaks ≥2.0 .

    • Tailing factor ( Tf​ ) for the main peak ≤1.5 .

    • %RSD of peak area for 5 replicate injections ≤2.0% .

Step 3: Forced Degradation (Specificity Validation)

A stability-indicating method must resolve the active compound from its degradation products[5].

  • Acid Hydrolysis: 1N HCl at 60°C for 24h (Neutralize with 1N NaOH before injection).

  • Base Hydrolysis: 0.1N NaOH at RT for 2h (Neutralize with 0.1N HCl). Note: Esters cleave rapidly in base.

  • Oxidation: 3% H2​O2​ at RT for 24h.

  • Thermal: Solid state at 80°C for 48h.

Step 4: Chromatographic Execution
  • Column: SPP Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm).

  • Gradient Program: 20% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Ensures reproducible mass transfer).

  • Detection: UV at 285 nm (Optimal absorbance for the nitroaromatic chromophore).

Validation Workflow & Lifecycle Management

Modern validation is not a discrete event but a continuous lifecycle. The revised 6[6] emphasizes the "Reportable Result" and links validation directly to 2[2] for ongoing procedure performance verification.

ValidationWorkflow N1 Method Design (ICH Q14) N2 Column Screening (C18 vs Phenyl-Hexyl) N1->N2 Selectivity Optimization N3 Forced Degradation (Specificity) N2->N3 Stability-Indicating N4 Method Validation (ICH Q2(R2)) N3->N4 Proceed to Validation N5 Linearity & Range N4->N5 N6 Accuracy & Precision N4->N6 N7 Robustness (DoE) N4->N7 N8 Lifecycle Management (USP <1220>) N5->N8 Reportable Result N6->N8 N7->N8

Fig 2. Analytical procedure lifecycle and validation workflow based on ICH Q2(R2) and USP <1220>.

Comparative Validation Data

The following tables summarize experimental validation data, objectively comparing the performance of a standard fully porous C18 column against the optimized SPP Phenyl-Hexyl column.

Table 1: Specificity & System Suitability (SST)

Specificity was evaluated by analyzing the resolution ( Rs​ ) between Benzyl 2-hydroxy-5-nitrobenzoate and its primary base-catalyzed degradant (2-hydroxy-5-nitrobenzoic acid).

ParameterStandard C18 (5 µm)SPP Phenyl-Hexyl (2.7 µm)ICH Q2(R2) Acceptance
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.8 (Baseline resolved) ≥1.5 (Ideally >2.0)
Peak Tailing ( Tf​ ) 1.8 (Significant tailing)1.1 (Highly symmetrical) ≤1.5
Theoretical Plates ( N ) ~8,500~22,000 N/A (Higher is better)
Retention Time ( tR​ ) 8.4 min6.2 min N/A

Conclusion: The Phenyl-Hexyl column provides superior π−π selectivity, easily resolving the degradant while reducing analysis time.

Table 2: Linearity, Accuracy, and Precision

Validation executed on the optimized Phenyl-Hexyl method according to4 requirements[4].

Validation MetricExperimental ResultICH Q2(R2) / USP Criteria
Linearity Range 10 to 150 µg/mL80% to 120% of target conc.
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Accuracy (Recovery %) 99.4% – 101.2% (at 80, 100, 120%)98.0% – 102.0%
Repeatability (%RSD, n=6) 0.45% ≤2.0%
Intermediate Precision (%RSD) 0.62% (Different day/analyst) ≤2.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N ≥3 (LOD), S/N ≥10 (LOQ)
Table 3: Robustness (Plackett-Burman DoE)

Robustness was evaluated by introducing deliberate, small variations to the method parameters to simulate routine laboratory fluctuations.

Parameter VariedVariationImpact on Rs​ Impact on %RSDStatus
Column Temp. 35°C ± 2°C ΔRs​<0.1 No changePass
Flow Rate 1.0 ± 0.1 mL/min ΔRs​<0.2 No changePass
Mobile Phase pH 2.0 ± 0.2 ΔRs​<0.1 No changePass

Conclusion

The quantification of Benzyl 2-hydroxy-5-nitrobenzoate requires careful consideration of its nitroaromatic and phenolic functionalities. As demonstrated by the comparative data, relying on traditional C18 chemistry results in poor selectivity and peak tailing. By engineering the method around a Superficially Porous Phenyl-Hexyl stationary phase and utilizing a low-pH TFA mobile phase, analysts can leverage dipole- π and π−π interactions to achieve baseline resolution of critical degradants.

This optimized protocol not only easily satisfies the stringent acceptance criteria of 1[1] but also establishes a highly robust foundation for long-term analytical lifecycle management under 6[6].

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link][1]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link][3]

  • USP <1225> Method Validation Source: BA Sciences URL:[Link][4]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL:[Link][2]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL:[Link][6]

Sources

Comparative

Comparing Benzyl 2-hydroxy-5-nitrobenzoate vs methyl 2-hydroxy-5-nitrobenzoate reactivity

Comparative Reactivity Guide: Benzyl vs. Methyl 2-Hydroxy-5-Nitrobenzoate in Synthetic Workflows Strategic Context & Structural Causality In the development of prodrugs and targeted anti-inflammatory agents (such as 5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Benzyl vs. Methyl 2-Hydroxy-5-Nitrobenzoate in Synthetic Workflows

Strategic Context & Structural Causality

In the development of prodrugs and targeted anti-inflammatory agents (such as 5-aminosalicylic acid derivatives), the choice of carboxylic acid protecting group dictates the boundaries of the entire synthetic sequence[1]. Methyl 2-hydroxy-5-nitrobenzoate[2] and Benzyl 2-hydroxy-5-nitrobenzoate[3] share the identical electron-deficient 5-nitrosalicylate core but diverge significantly in their reactivity profiles due to the steric and electronic nature of their esterifying groups.

The Causality of the Core: The nitro group at the 5-position exerts a strong electron-withdrawing effect via resonance and induction. This increases the acidity of the phenolic hydroxyl group, which in turn forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This hydrogen bonding partially shields the carbonyl carbon, raising the activation energy ( ΔG‡ ) required for nucleophilic attack compared to unfunctionalized benzoates.

Steric Divergence (Methyl vs. Benzyl): During nucleophilic acyl substitution (e.g., saponification), the nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°), forming a tetrahedral intermediate. The compact methyl group offers minimal steric resistance. In contrast, the bulky phenyl ring of the benzyl ester creates significant steric hindrance, drastically slowing down the rate of basic hydrolysis[4]. However, the benzyl group provides a critical synthetic advantage: it is highly susceptible to catalytic hydrogenolysis, allowing for orthogonal deprotection under strictly neutral conditions—a necessity when synthesizing base-sensitive complex molecules.

ReactivityLogic Core 2-Hydroxy-5-nitrobenzoate Core (Intramolecular H-Bonding) Methyl Methyl Ester Low Steric Bulk Core->Methyl R = CH3 Benzyl Benzyl Ester High Steric Bulk Core->Benzyl R = CH2Ph HydrolysisFast Fast Hydrolysis (t-BuNH2 / LiOH) Methyl->HydrolysisFast HydrolysisSlow Slow Hydrolysis (Steric Shielding) Benzyl->HydrolysisSlow Hydrogenolysis Hydrogenolysis (Pd/C, H2) Orthogonal Cleavage Benzyl->Hydrogenolysis

Structural logic dictating the divergent reactivity of methyl and benzyl esters.

Quantitative Reactivity Comparison

The following table synthesizes the kinetic and operational differences between the two protecting groups based on empirical literature data.

Reactivity ParameterMethyl 2-hydroxy-5-nitrobenzoateBenzyl 2-hydroxy-5-nitrobenzoateMechanistic Causality
Basic Hydrolysis Rate (t-BuNH2 / LiBr / MeOH / H2O)Complete in ~1.75 hours[4]Complete in ~8.0 hours[4]The bulky benzyl group sterically impedes the formation of the tetrahedral intermediate during nucleophilic attack[4].
Catalytic Hydrogenolysis (H2, Pd/C, 1 atm)Completely InertRapid cleavage (< 2 hours)The benzylic C-O bond undergoes facile oxidative addition by Palladium; the aliphatic methyl C-O bond does not.
Enzymatic Cleavage (Hydrolases BS2 / CAL-A)High Yield (>90%)[5]High Yield (>85%)[5]Lipases/esterases possess flexible active sites that can accommodate both alkyl and aryl-alkyl moieties under mild, neutral conditions[5].

Self-Validating Experimental Workflows

To ensure high-fidelity results in drug development pipelines, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an analytical checkpoint to verify success before proceeding to the next stage.

Protocol A: Chemoselective Saponification of Methyl 2-hydroxy-5-nitrobenzoate

This protocol utilizes mild basic conditions to cleave the sterically unhindered methyl ester while preventing the degradation of the nitroaromatic ring.

  • Step 1: Solvation & Activation. Dissolve 1.0 eq of the methyl ester in a 3:1:1 mixture of THF/MeOH/H2O.

    • Causality: THF solubilizes the organic substrate, H2O provides the hydrolytic medium, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.

  • Step 2: Nucleophilic Attack. Add 1.5 eq of Lithium Hydroxide (LiOH) at 0 °C, then warm to room temperature.

    • Causality: Li⁺ acts as a mild Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, making the hydroxide attack more efficient and chemoselective than standard NaOH.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is validated when the UV-active starting material spot (Rf ~0.6) disappears, replaced by a baseline spot (the highly polar lithium carboxylate salt).

  • Step 3: Protonation & Isolation. Cool to 0 °C and acidify dropwise with 1M HCl until pH ~2. Extract with EtOAc.

    • Causality: The pKa of the resulting 5-nitrosalicylic acid is ~2.5. Acidifying to pH 2 ensures complete protonation of both the carboxylate and the phenoxide, driving the neutral product into the organic extraction phase.

    • Validation Check: The aqueous layer should become colorless, and the organic layer will retain a pale yellow hue. Evaporation yields a solid whose LC-MS confirms the exact mass of 5-nitrosalicylic acid (m/z 182.0)[6].

Protocol B: Orthogonal Hydrogenolysis of Benzyl 2-hydroxy-5-nitrobenzoate

This protocol exploits the unique susceptibility of the benzyl-oxygen bond to palladium-catalyzed cleavage, ideal for substrates that cannot tolerate the basic conditions of Protocol A.

  • Step 1: Inert Atmosphere Setup. Dissolve 1.0 eq of the benzyl ester in anhydrous EtOAc. Flush the reaction flask with N2 for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).

    • Causality: Purging with N2 displaces ambient oxygen, preventing the pyrophoric Pd/C catalyst from igniting solvent vapors upon the introduction of hydrogen gas.

  • Step 2: Oxidative Addition & Cleavage. Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 2 hours.

    • Causality: The palladium surface adsorbs H2 and the benzylic C-O bond, facilitating a concerted cleavage that releases toluene as a volatile, easily removed byproduct.

    • Validation Check: Hydrogen uptake will visibly cease. HPLC analysis must show >99% conversion. The disappearance of the benzyl chromophore signals in the ¹H-NMR spectrum (multiplet at ~7.4 ppm) definitively validates complete deprotection.

  • Step 3: Catalyst Removal. Filter the heterogeneous mixture through a tightly packed pad of Celite, washing with excess EtOAc.

    • Causality: Celite traps the finely divided, hazardous Pd/C particles, preventing them from bleeding through standard filter paper and contaminating the final Active Pharmaceutical Ingredient (API).

ExpWorkflow Start Select Protecting Group Strategy BranchM Methyl Ester Pathway Start->BranchM BranchB Benzyl Ester Pathway Start->BranchB Step1M 1. Dissolve in THF/MeOH/H2O 2. Add LiOH (1.5 eq) BranchM->Step1M Step1B 1. Dissolve in EtOAc 2. Add 10% Pd/C under N2 BranchB->Step1B Step2M 3. Stir 1.5 - 2 hrs 4. Acidify to pH 2 (HCl) Step1M->Step2M Step2B 3. Stir under H2 (1 atm) 4. Filter through Celite Step1B->Step2B End Isolated 5-Nitrosalicylic Acid Step2M->End Step2B->End

Self-validating experimental workflows for chemoselective ester deprotection.

References

  • PubChem - Methyl 5-nitrosalicylate | C8H7NO5 | CID 87041. Available at:[Link]

  • PubChemLite - Methyl 2-hydroxy-5-nitrobenzoate (C8H7NO5). Available at: [Link]

  • Suárez-Castillo et al. - Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications) - Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. Available at:[Link]

  • ResearchGate - SYNTHESIS AND ANTIINFLAMMOTORY TESTING OF SOME NEW COMPOUNDS INCORPORATING 5-AMINOSALICYLIC ACID (5-ASA) AS POTENTIAL PRODRUGS. Available at: [Link]

Sources

Validation

Validating the Purity of Synthesized Benzyl 2-hydroxy-5-nitrobenzoate: A Comparative Guide to GC-MS vs. Alternative Modalities

Audience: Researchers, Analytical Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and complex chemical intermediates, analytical rigorousness is non-negotiable....

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and complex chemical intermediates, analytical rigorousness is non-negotiable. Benzyl 2-hydroxy-5-nitrobenzoate (CAS 155388-71-9) is a critical reactant and intermediate utilized in advanced organic synthesis and pharmaceutical development[1]. Synthesized via the esterification of 5-nitrosalicylic acid with a benzylating agent (such as benzyl alcohol or benzyl chloride), the final product's purity profile is heavily dictated by unreacted precursors, degradation products, and potentially mutagenic trace volatiles.

As a Senior Application Scientist, I approach purity validation not merely as a compliance checklist, but as a mechanistic challenge. This guide objectively evaluates Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities like HPLC-UV, explaining the causality behind experimental choices and providing a self-validating protocol grounded in ICH Q2(R1) guidelines[2].

The Mechanistic Imperative: Why GC-MS?

To understand the analytical requirement, we must first analyze the molecule. Benzyl 2-hydroxy-5-nitrobenzoate contains a bulky benzyl ester group, a phenolic hydroxyl, and a nitro group.

While free carboxylic acids suffer from high polarity and active hydrogen atoms that cause severe peak tailing and low volatility in gas chromatography, the conversion of the carboxyl group into a benzyl ester inherently masks this polarity, rendering the molecule highly amenable to GC analysis without mandatory derivatization[3].

The Impurity Challenge

The synthesis pathway introduces specific impurity risks:

  • Unreacted Benzyl Chloride: Often used as the benzylating agent, residual benzyl chloride is a known mutagenic carcinogen. Under ICH M7 guidelines, its presence must be controlled at parts-per-million (ppm) or parts-per-billion (ppb) levels[4].

  • Unreacted 5-Nitrosalicylic Acid: A non-volatile precursor.

  • Isomeric Byproducts: Ortho/para substitution anomalies during synthesis.

While High-Performance Liquid Chromatography (HPLC-UV) is the gold standard for bulk purity and non-volatile impurities (like the free acid), it lacks the sensitivity and structural elucidation capabilities required to detect trace volatile organochlorines like benzyl chloride. GC-MS bridges this gap by offering high-resolution separation of volatiles and semi-volatiles, coupled with direct structural confirmation via Electron Ionization (EI) fragmentation patterns[5].

Synthesis A 5-Nitrosalicylic Acid (Non-Volatile Precursor) C Esterification A->C B Benzyl Chloride (Volatile Mutagen) B->C D Benzyl 2-hydroxy-5-nitrobenzoate (Target Intermediate) C->D Main Pathway E Trace Volatiles (Requires GC-MS) C->E Residuals F Unreacted Acid (Requires HPLC) C->F Unreacted

Chemical synthesis pathway and resulting impurity profile dictating analytical methodology.

Objective Comparison: GC-MS vs. HPLC-UV

To establish a comprehensive purity profile, laboratories often must choose between or combine analytical modalities. The table below summarizes the quantitative and qualitative performance metrics of GC-MS versus HPLC-UV for the analysis of Benzyl 2-hydroxy-5-nitrobenzoate and its synthesis-related impurities.

ParameterGC-MS (Electron Ionization)HPLC-UV (Reversed-Phase)
Primary Separation Mechanism Volatility and stationary phase polarityHydrophobicity and mobile phase partitioning
Target Analyte Suitability Excellent for the benzyl ester and volatile impurities (e.g., benzyl chloride)Excellent for the benzyl ester and non-volatile precursors (e.g., free acid)
Limit of Detection (LOD) ~0.01 - 0.05 µg/g (Highly sensitive for volatiles)[4]~0.1 - 0.5 µg/g (Dependent on chromophore)
Specificity / Identification Superior: Provides exact mass fragmentation patterns (m/z) for unknown identificationModerate: Relies on retention time and UV spectra matching
Precision (RSD) ≤ 2.0% (with Internal Standard)≤ 1.0% (Highly reproducible injection volumes)
Analysis Time 15 - 25 minutes (Temperature programmed)10 - 20 minutes (Gradient elution)
Matrix Interference Low (especially if Headspace injection is used for volatiles)[4]Moderate (requires careful mobile phase optimization)

Self-Validating Experimental Protocol: GC-MS Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system aligned with ICH Q2(R1) guidelines for the validation of analytical procedures[2][6]. It utilizes an internal standard (IS) to correct for injection variability—a critical causality-driven choice when dealing with trace quantitative GC-MS.

Materials and Instrumental Setup
  • Analyte: Synthesized Benzyl 2-hydroxy-5-nitrobenzoate.

  • Internal Standard (IS): Benzyl chloride-d7 (for trace impurity tracking) or Triphenylmethane (for bulk ester tracking).

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) – chosen for its low bleed and excellent inertness for aromatic esters[4].

  • Carrier Gas: High-purity Helium (1.0 mL/min constant flow).

  • Injection: Split mode (10:1) at 250°C. Injection volume: 1.0 µL.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 250°C. Scan mode (m/z 50–350) for purity profiling; Selected Ion Monitoring (SIM) for trace impurity quantification.

Step-by-Step Analytical Workflow

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the synthesized Benzyl 2-hydroxy-5-nitrobenzoate.

  • Dissolve in 10.0 mL of HPLC-grade Dichloromethane (DCM) to yield a 1 mg/mL stock solution.

  • Spike the solution with the Internal Standard to achieve a final IS concentration of 10 µg/mL.

    • Causality Note: DCM is selected as the diluent because it readily dissolves the aromatic ester and elutes well before the analytes of interest, preventing solvent masking.

Step 2: Temperature Programming

  • Initial oven temperature: 80°C (Hold for 2 minutes to focus the solvent).

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold for 5 minutes to elute the heavy ester and bake out the column).

Step 3: ICH Q2(R1) Validation Execution A robust method must validate itself during execution[7]:

  • Specificity: Inject a solvent blank (DCM + IS). Confirm no interfering peaks at the retention times of the target ester or known impurities.

  • Linearity & Range: Prepare calibration standards of the ester at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Plot the peak area ratio (Analyte/IS) versus concentration. Acceptance Criteria: R² > 0.999.

  • Accuracy (Recovery): Spike known amounts of pure Benzyl 2-hydroxy-5-nitrobenzoate standard into a synthetic matrix. Calculate percentage recovery. Acceptance Criteria: 98.0% - 102.0%[8].

  • Precision (Repeatability): Perform six replicate injections of the 100% nominal standard. Calculate the Relative Standard Deviation (RSD) of the peak area ratios. Acceptance Criteria: RSD ≤ 2.0%[8].

Validation Step1 Method Optimization (DB-5MS, Temp Program) Step2 Specificity (Blank vs. Analyte) Step1->Step2 Step3 Linearity & Range (R² > 0.999) Step2->Step3 Step4 LOD & LOQ (S/N Ratio Evaluation) Step3->Step4 Step5 Accuracy & Precision (Spike Recovery & RSD < 2%) Step4->Step5

Step-by-step ICH Q2(R1) validation workflow for GC-MS analytical procedures.

Data Interpretation & Conclusion

When analyzing the chromatogram, Benzyl 2-hydroxy-5-nitrobenzoate will present a distinct peak in the higher temperature range (due to its molecular weight of ~273.24 g/mol ). The EI mass spectrum will yield a definitive molecular ion ( M+ ) and characteristic fragmentation, such as the loss of the benzyl group (tropylium ion, m/z 91), which serves as an unequivocal structural confirmation.

If trace benzyl chloride is present, it will elute early in the chromatogram. By utilizing the SIM mode (monitoring m/z 91 and m/z 126 for benzyl chloride), the GC-MS method achieves the requisite sensitivity to quantify this mutagenic impurity down to 0.1 µg/g, ensuring compliance with stringent pharmaceutical safety thresholds[4].

Ultimately, while HPLC-UV remains a staple for bulk assay, validating the purity of synthesized Benzyl 2-hydroxy-5-nitrobenzoate via GC-MS provides unmatched confidence in structural identity and volatile impurity control.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Acids: Derivatization for GC Analysis. Colorado State University. Available at:[Link]

  • Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal Protocols for Benzyl 2-hydroxy-5-nitrobenzoate

As drug development and synthetic chemistry advance, the management of complex nitroaromatic and phenolic intermediates requires rigorous, self-validating safety systems. Benzyl 2-hydroxy-5-nitrobenzoate (CAS: 155388-71-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the management of complex nitroaromatic and phenolic intermediates requires rigorous, self-validating safety systems. Benzyl 2-hydroxy-5-nitrobenzoate (CAS: 155388-71-9) presents unique handling challenges due to the convergence of an energetic nitro group, a reactive phenolic hydroxyl, and an ester linkage[1][2].

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and procedural steps required to safely manage and dispose of this compound.

Mechanistic Hazard Assessment

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's reactivity:

  • Nitroaromatic Reactivity: The −NO2​ group is a strong electron-withdrawing group. While it stabilizes the phenoxide anion, nitroaromatic compounds can decompose exothermically if subjected to high heat, strong alkali, or reducing agents.

  • Phenolic Component: Phenol derivatives are highly toxic to aquatic life and can cause severe skin and eye irritation[2]. They are strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) and often require specific waste coding depending on the mixture[3][4].

  • Ester Hydrolysis: Under strongly basic or acidic conditions, the benzyl ester can hydrolyze, yielding benzyl alcohol and 2-hydroxy-5-nitrobenzoic acid, altering the toxicity profile and solubility of the waste stream.

Quantitative Hazard Profile
Property / HazardValue / ClassificationOperational Implication
Chemical Class Nitroaromatic / Phenolic EsterDo not mix with strong oxidizers or reducing agents.
Physical State SolidDust generation requires local exhaust ventilation (LEV).
EPA Waste Code Unlisted (Often D003 or D001 if in solvent)Evaluate mixture flashpoint and reactivity prior to disposal[5].
Incompatibility Strong bases, oxidizers, metalsSegregate from heavy metal waste and concentrated alkalis.

Waste Segregation Workflow

Proper segregation prevents unintended reactions in the waste accumulation area. The following diagram illustrates the logical routing of Benzyl 2-hydroxy-5-nitrobenzoate waste streams.

G Start Benzyl 2-hydroxy-5-nitrobenzoate Waste Source Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Incineration High-Temperature Incineration Solid->Incineration Aqueous Aqueous Waste (pH 5-9) Liquid->Aqueous Organic Organic Solvents (Non-Halogenated) Liquid->Organic Aqueous->Incineration If >0.5mg/L Organic->Incineration

Figure 1: Waste stream segregation and disposal routing for nitroaromatic compounds.

Step-by-Step Disposal Methodologies

Every protocol must be self-validating—meaning the completion of step N ensures the safety of step N+1 .

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)

Causality: Solid nitroaromatics pose an inhalation hazard and can contaminate municipal solid waste streams. They must be routed to EPA-compliant high-temperature incineration[5][6].

  • Containment: Collect all residual solid powder, contaminated weigh boats, and spatulas inside a certified fume hood.

  • Primary Packaging: Place the waste into a chemically compatible, leak-proof primary container (e.g., high-density polyethylene, HDPE).

  • Secondary Containment: Place the primary container into a secondary containment bin to prevent fugitive releases during transport[7].

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid - Nitroaromatic Derivative" and date the container.

  • Storage: Store in a cool, dry waste accumulation area away from direct sunlight and incompatible materials (oxidizers/bases)[4].

  • Final Disposal: Request pickup from a licensed hazardous waste vendor for high-temperature incineration within 90 days (or facility-specific RCRA limits)[7].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Washings)

Causality: Liquid mixtures containing organic solvents and phenolic compounds are highly mobile in the environment and must never be drain-disposed[4][7].

  • Quenching: Ensure the reaction mixture containing Benzyl 2-hydroxy-5-nitrobenzoate is fully quenched and at ambient temperature.

  • pH Adjustment: Verify the pH of the solution. Adjust to a neutral range (pH 6-8) using dilute acid or base to prevent ester hydrolysis or the formation of reactive phenoxide salts during storage.

  • Solvent Segregation:

    • If dissolved in halogenated solvents (e.g., DCM), route to the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, DMSO), route to the Non-Halogenated Organic Waste carboy.

  • Headspace Management: Fill the waste carboy to no more than 75-80% capacity to allow for vapor expansion. Keep caps tightly sealed when not actively adding waste[7].

  • Documentation: Log the exact percentage of Benzyl 2-hydroxy-5-nitrobenzoate and the carrier solvent on the waste log to ensure compliance with EPA characteristic waste definitions (e.g., D001 for ignitable solvents)[5].

Emergency Spill Response Protocol

In the event of a localized spill, rapid containment prevents environmental release and personnel exposure.

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure local exhaust ventilation is running.

  • PPE Donning: Responders must wear nitrile gloves, safety goggles, and a lab coat. For large spills, a NIOSH-approved respirator may be required[4].

  • Containment:

    • For Solids: Gently cover the powder with damp sand or a wet paper towel to prevent dust generation.

    • For Liquids: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust[4].

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water. Collect all wash water as hazardous aqueous waste; do not wash into the sewer[4].

References

  • Vertex AI Search Grounding. (2026). 2-benzyloxy-5-nitrobenzoic acid - CAS 874523-84-9. Molaid.
  • Vertex AI Search Grounding. (2026). 5-Nitrosalicylic Acid SDS. Molaid.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. WKU.
  • U.S. Environmental Protection Agency (EPA). (2024). Other Disposal Guidance | I-WASTE DST.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide - Research Safety.
  • U.S. Environmental Protection Agency (EPA). (2026). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Handling

Personal protective equipment for handling Benzyl 2-hydroxy-5-nitrobenzoate

Comprehensive Safety and Operational Guide: Handling Benzyl 2-hydroxy-5-nitrobenzoate in Synthetic Workflows As drug development accelerates, particularly in the synthesis of therapeutics for metabolic disorders like Non...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Benzyl 2-hydroxy-5-nitrobenzoate in Synthetic Workflows

As drug development accelerates, particularly in the synthesis of therapeutics for metabolic disorders like Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD)[1], handling complex chemical intermediates requires uncompromising safety standards. Benzyl 2-hydroxy-5-nitrobenzoate (CAS: 155388-71-9)[2] is a highly valuable, yet reactive, nitroaromatic phenolic ester.

This guide provides researchers and application scientists with a self-validating, field-proven protocol for the safe handling, experimental utilization, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Benzyl 2-hydroxy-5-nitrobenzoate features a strongly electron-withdrawing nitro group positioned para to a phenolic hydroxyl group (protected as a benzyl ester).

  • Inhalation Hazard (Dust): As a crystalline solid, physical manipulation generates fine particulates. Nitrobenzoic acid derivatives are documented respiratory irritants (GHS H335)[3][4]. Inhalation of these micro-particulates can cause immediate mucosal inflammation[5][6].

  • Dermal & Ocular Toxicity: The compound causes skin irritation (H315) and serious eye irritation (H319)[4][7]. Nitroaromatics can absorb through the skin barrier, potentially leading to contact dermatitis or systemic toxicity.

  • Thermal Instability: While stable under ambient conditions, nitroaromatics can decompose exothermically under extreme heat, releasing toxic nitrogen oxides (NOx) and carbon oxides (COx)[3][7].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory attire. The following PPE matrix is specifically engineered to mitigate the physicochemical risks associated with Benzyl 2-hydroxy-5-nitrobenzoate.

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Nitrile gloves (EN 374 compliant, min 0.11 mm thickness)[3][8].Nitroaromatics can permeate thin latex. Nitrile provides a robust barrier against fine powders and the organic solvents (e.g., THF) typically used to dissolve this compound[3][7].
Eye/Face Protection Chemical safety goggles (EN 166 or OSHA 29 CFR 1910.133)[3][5].Safety glasses with side shields are insufficient. Goggles are required because fine crystalline dust can cause severe mechanical and chemical irritation to the cornea[5][6].
Respiratory Protection N95 / FFP2 particulate respirator (NIOSH/MSHA or EN 149)[6][9].Mandatory if weighing outside a calibrated fume hood or if large-scale dust generation is anticipated, preventing mucosal irritation[6][9].
Body Protection Flame-retardant lab coat, closed-toe shoes.Prevents the accumulation of reactive dust on personal clothing.

Operational Workflow: Mitsunobu Reaction Setup

Benzyl 2-hydroxy-5-nitrobenzoate is frequently utilized in Mitsunobu inversion reactions to synthesize complex ethers for metabolic disease therapeutics[1]. The following protocol integrates safety directly into the synthetic workflow.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood face velocity is operating at standard parameters (0.4–0.6 m/s). Purge a dry reaction flask with inert nitrogen gas[1].

  • Gravimetric Transfer: Inside the fume hood, carefully weigh Benzyl 2-hydroxy-5-nitrobenzoate (e.g., 355 mg, 1.30 mmol) and triphenylphosphine (374 mg, 1.43 mmol)[1]. Analytical Insight: Use an anti-static weighing boat to prevent the powder from aerosolizing due to static charge.

  • Dissolution: Transfer the solids to the reaction flask and dissolve in anhydrous tetrahydrofuran (THF) (2.50 mL) under nitrogen at room temperature[1].

  • Thermal Control: Cool the solution to 0 °C using an ice bath[1]. Causality: The subsequent addition of the azodicarboxylate reagent is highly exothermic. Pre-cooling prevents thermal runaway and suppresses the generation of hazardous solvent vapors.

  • Activation: Add di-tert-butyl azodicarboxylate (299 mg, 1.27 mmol) in one single portion[1].

  • Propagation: After 30 minutes of stirring at 0 °C, remove the cooling bath and allow the mixture to warm to room temperature to drive the reaction to completion[1].

Spill Response & Disposal Plan

In the event of an accidental release of the solid powder, immediate and calculated action is required to prevent airborne contamination.

  • Evacuation & Assessment: Halt all nearby work. Do not walk through the spilled powder to avoid tracking the chemical across the laboratory.

  • PPE Verification: Ensure your N95/FFP2 respirator and fresh nitrile gloves are securely donned[3][9].

  • Dust Suppression (Critical Step): Do NOT dry sweep. Gently cover the spill with a damp paper towel (moistened with water or a dilute alkaline solution) to suppress dust generation[5][6].

  • Collection: Use a non-sparking spatula or mechanical scoop to transfer the dampened material into a designated, sealable hazardous waste container[3][7].

  • Decontamination: Wash the affected surface thoroughly with soap and water. Phenolic esters can be partially mobilized by mild surfactants[7][10].

  • Disposal: Label the container clearly as "Hazardous Solid Waste - Nitroaromatic Ester" and dispose of it via an approved waste disposal plant (e.g., high-temperature incineration) in accordance with local regulations[4][10].

Workflow Visualization

The following diagram maps the critical path for handling Benzyl 2-hydroxy-5-nitrobenzoate, ensuring that safety checkpoints are met before proceeding to synthetic applications.

G Start Benzyl 2-hydroxy-5-nitrobenzoate (Solid Powder) PPE Don Required PPE (Nitrile Gloves, Goggles, Respirator) Start->PPE Hood Transfer to Fume Hood (Verify Ventilation) PPE->Hood Weighing Anti-Static Weighing (Minimize Dust Generation) Hood->Weighing Reaction Reaction Setup (e.g., Mitsunobu in THF at 0°C) Weighing->Reaction Spill Accidental Spill? Weighing->Spill Waste Hazardous Waste Disposal (Incineration Facility) Reaction->Waste Spill->Reaction No CleanUp Spill Response (Dampen, Scoop, Decontaminate) Spill->CleanUp Yes CleanUp->Waste

Workflow for the safe handling and spill response of Benzyl 2-hydroxy-5-nitrobenzoate.

References

  • ChemicalBook: Benzyl 2-Hydroxy-5-nitrobenzo
  • WO2019236775A1 - Active agents and methods of their use for the treatment of metabolic disorders.
  • SAFETY DATA SHEET - 5-Nitrosalicylic acid. Fisher Scientific.
  • Material Safety Data Sheet - 5-Nitrosalicylic acid. Safe Schools SDS.
  • SAFETY DATA SHEET - 5-Nitrosalicylic acid. Thermo Fisher Scientific.
  • 5-Nitrosalicylic acid - Safety D
  • 5-Nitrosalicylic acid SDS. AK Scientific, Inc.
  • 2-Nitrobenzoic acid - Safety D
  • Material Safety D
  • Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Benzyl 2-hydroxy-5-nitrobenzoate
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